1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-N,1-N,1-N',1-N',1-N",1-N"-hexamethylethane-1,1,1-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3N3/c1-12(2)8(13(3)4,14(5)6)7(9,10)11/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZLAILUWEGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)(F)F)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572879 | |
| Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234451-82-2 | |
| Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane: A Versatile Precursor for Trifluoromethylated Compounds
A Note on Nomenclature: This guide focuses on the chemical compound 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane. Initial inquiries for "1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane" did not yield a corresponding documented chemical entity. It is highly probable that the intended compound of interest is the well-characterized and synthetically useful "bis" analogue, which will be the subject of this in-depth technical guide.
Core Identifiers and Chemical Properties
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane is a key reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of significant interest in pharmaceutical and agrochemical development due to its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
| Identifier | Value |
| CAS Number | 188429-64-3[1][2][3][4][5] |
| IUPAC Name | 2,2,2-trifluoro-1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine[3] |
| Molecular Formula | C₆H₁₃F₃N₂[1][2][3] |
| Molecular Weight | 170.18 g/mol [1][2][3][4] |
| Canonical SMILES | CN(C)C(C(F)(F)F)N(C)C[2][3] |
| InChIKey | YHYYBBPQARKMBL-UHFFFAOYSA-N[1][3] |
Synthesis and Availability
While detailed synthetic procedures for 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane are proprietary to chemical suppliers, it is recognized as a readily available precursor for the novel fluorinated building block, 1,1-Bis(dimethylamino)-2,2-difluoroethene.[6] It is typically synthesized from precursors such as 1,1-dichloro-2,2,2-trifluoroethane.[4] For research and development purposes, it is most commonly procured from commercial chemical suppliers.
Mechanism of Action: Generation of a Trifluoromethylated Carbocation
The synthetic utility of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane stems from its ability to undergo a Lewis acid-catalyzed deamination to generate a 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation.[7][8][9] This carbocation is stabilized by the neighboring dimethylamino group, making it a viable electrophile for reaction with a variety of nucleophiles. The strong electron-withdrawing nature of the trifluoromethyl group would typically destabilize an adjacent carbocation, but the electron-donating dimethylamino group provides sufficient electronic stabilization to allow for its formation and subsequent reaction.[8][9]
Caption: Lewis acid-catalyzed generation of the key carbocation intermediate.
Applications in the Synthesis of Trifluoromethylated Amines
A primary application of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane is in the synthesis of trifluoromethylated amines. The generated carbocation readily undergoes electrophilic reactions with a range of electron-rich alkenes and alkynes.[7][8][9] This provides a direct route to trifluoromethylated alkynylamines and homoallylic amines, which are valuable scaffolds in drug discovery.[7][8]
General Reaction Scheme
The general workflow involves the in-situ generation of the carbocation in the presence of a suitable nucleophile, such as a terminal alkyne or an electron-rich alkene. The reaction proceeds to form a new carbon-carbon bond, incorporating the trifluoromethyl- and dimethylamino-ethyl moiety into the product.
Sources
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- 3. 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane | C6H13F3N2 | CID 2756728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1-BIS(DIMETHYLAMINO)-2,2,2-TRIFLUOROETHANE synthesis - chemicalbook [chemicalbook.com]
- 5. 1,1-BIS(DIMETHYLAMINO)-2,2,2-TRIFLUOROETHANE | 188429-64-3 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of Perfluoro-amino Ethanes
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Perfluoro-amino ethanes, a class of compounds characterized by an ethylamine backbone with extensive or complete fluorination, represent a fascinating and complex area of study. The intense electron-withdrawing nature of the perfluoroalkyl groups dramatically alters the electronic environment of the amine nitrogen, profoundly impacting its basicity, nucleophilicity, and conformational preferences. This guide provides a comprehensive technical overview of the fundamental electronic properties and resultant dipole moments of these compounds. We will explore the interplay of powerful inductive effects, conformational biases such as the gauche effect, and the practical implications for drug design, supported by detailed experimental and computational protocols.
Introduction: The Transformative Influence of Perfluorination
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules.[3] In drug development, this strategy is employed to enhance metabolic stability, increase binding affinity, and fine-tune properties like lipophilicity and membrane permeability.[1][4][5] Perfluoro-amino ethanes serve as exemplary models for understanding these effects. Unlike their hydrocarbon analogs, these molecules are subject to extreme electronic perturbations that redefine their chemical behavior.
The primary consequence of replacing C-H bonds with C-F bonds is the creation of a powerful, localized dipole moment in each bond. In a perfluoroalkyl chain, the vector sum of these dipoles results in a potent electron-withdrawing inductive effect that propagates through the sigma bond framework. This effect dramatically reduces the electron density on the adjacent amino nitrogen, with significant consequences for its chemical reactivity and interaction with biological targets. Understanding these fundamental electronic shifts is critical for the rational design of novel therapeutics.
Core Electronic Principles in Perfluoro-amino Ethanes
The Dominant Inductive Effect and Basicity (pKa) Modulation
The most striking electronic feature of perfluoro-amino ethanes is the drastic reduction in the basicity of the nitrogen atom. The pKa of an amine is a direct measure of the stability of its conjugate acid (R-NH3+). For ethylamine, the pKa is approximately 10.8. However, the introduction of a single CF3 group in 2,2,2-trifluoroethylamine drops the pKa to 5.7.[6][7][8] This five-order-of-magnitude decrease in basicity is a direct result of the powerful σ-inductive effect of the CF3 group.
Causality: The fluorine atoms pull electron density away from the carbon backbone and, consequently, from the nitrogen atom. This makes the nitrogen lone pair less available for protonation. Furthermore, upon protonation, the resulting positive charge on the nitrogen is severely destabilized by the powerful electron-withdrawing CF3 group, making the conjugate acid much stronger (and the parent amine a much weaker base). Stepwise introduction of fluorine atoms in the β-position to an amine has been shown to systematically lower the pKa by about 1.7 units per fluorine atom.[9] For a fully perfluorinated tertiary amine like perfluorotripropylamine, the nitrogen lone pair is so electronically withdrawn that the compound is considered essentially non-basic.[10][11]
This tunable basicity is a critical tool in drug design. By modulating the pKa, a medicinal chemist can control the ionization state of a drug molecule at physiological pH, which in turn governs its solubility, membrane permeability, and potential for off-target interactions.[1][12]
Conformational Control: The Gauche Effect
Beyond simple inductive effects, fluorine substitution profoundly influences the conformational landscape of the ethane backbone. In contrast to simple alkanes where steric repulsion dictates a preference for the anti conformation, 1,2-disubstituted ethanes with electronegative atoms like fluorine often favor the gauche conformation.[13] This phenomenon, known as the gauche effect , is a stabilizing interaction that defies simple steric arguments.[14][15]
Two primary models explain this preference:
-
Hyperconjugation: This model proposes a stabilizing donation of electron density from a C-H σ bonding orbital into an adjacent, anti-periplanar C-F σ* antibonding orbital.[15][16] This overlap is maximized in the gauche conformation.
-
Bent Bonds/Electrostatics: An alternative explanation focuses on the increased p-orbital character of the C-F bonds, leading to a buildup of electron density that is better accommodated in a gauche arrangement to minimize repulsion.[15]
In protonated perfluoro-amino ethanes, a related and powerful stabilizing charge-dipole interaction occurs between the positively charged ammonium center and the negative end of the C-F bond dipole (N+···Fδ−).[17][18] This interaction strongly favors a gauche relationship between the C-N+ and C-F bonds, effectively locking the conformation.[18] This conformational control can be a powerful strategy in drug design to pre-organize a molecule into its bioactive conformation for optimal target binding.[17]
Molecular Dipole Moment: A Vectorial Sum of Forces
The molecular dipole moment is the vector sum of all individual bond dipoles within a molecule and is a critical determinant of its polarity, solubility, and intermolecular interaction capabilities.[19] In perfluoro-amino ethanes, the final dipole moment is a complex interplay between the highly polar C-F bonds, the C-N bond, and the nitrogen lone pair.
The high electronegativity of fluorine creates strong C-F bond dipoles pointing towards the fluorine atoms.[20] Simultaneously, the nitrogen lone pair contributes a significant dipole moment component. The overall molecular dipole is therefore highly dependent on the molecule's three-dimensional geometry.[19] For instance, in a symmetric molecule like hexafluoroethane, the bond dipoles cancel out, resulting in a zero net dipole moment, similar to carbon tetrachloride.[21] However, in an asymmetric perfluoro-amino ethane, the bond dipoles do not cancel, leading to a significant molecular dipole moment.[22]
Computational modeling is an indispensable tool for predicting and understanding these dipole moments.
Workflow for Computational Dipole Moment Prediction
Density Functional Theory (DFT) is a robust method for calculating the electronic structure and properties of organofluorine compounds. The following workflow outlines a standard procedure for predicting the dipole moment.
Diagram 1: Computational Workflow for Dipole Moment Calculation
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2,2-Trifluoroethylamine [webbook.nist.gov]
- 8. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]
- 9. chimia.ch [chimia.ch]
- 10. N,N‐Bis(trifluoromethyl)aminoacetonitrile: A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perfluorotripropylamine | N(C3F7)3 | CID 67645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Gauche effect - Wikipedia [en.wikipedia.org]
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- 17. d-nb.info [d-nb.info]
- 18. An Analysis upon the Effect of the C-N+------F-C Charge Dipole Interactions within Protonated Amines: Properties of Fluorine [ignited.in]
- 19. Dipole Moments | MCC Organic Chemistry [courses.lumenlearning.com]
- 20. Dipolar Noise in Fluorinated Molecular Wires - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aromatic compound - Wikipedia [en.wikipedia.org]
- 22. Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Stability Profile of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane
The following technical guide details the solubility, stability, and handling of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane (
This compound represents a specialized class of fluorinated orthoamides . Its behavior is governed by the strong electronic push-pull effect between the electron-donating dimethylamino groups and the electron-withdrawing trifluoromethyl group. This guide addresses the lack of standardized solubility data in general literature by deriving protocols from its physicochemical properties and synthesis conditions.
Executive Summary & Chemical Identity[1][2][3]
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane (often an intermediate in the synthesis of hexamethylguanidinium salts) is a highly polar, covalent organic molecule. Unlike simple organic solids, its "solubility" is inextricably linked to its chemical stability . It functions as a "masked" source of the trifluoromethyl anion or a precursor to guanidinium cations.
-
CAS Registry: (Rarely indexed; often cited via synthesis intermediates).
-
Molecular Formula:
-
Molecular Weight: 213.29 g/mol
-
Physical State: Low-melting solid or viscous oil (depending on purity and temperature).
-
Primary Hazard: Hydrolytic Instability . This compound reacts violently or rapidly with moisture to form Hexamethylguanidinium trifluoroacetate or related amides.
Critical Directive: Do not attempt to dissolve this compound in aqueous or protic media. "Solubility" testing in alcohols or water will result in immediate chemical decomposition.
Solubility Compatibility Matrix
The following table categorizes solvents based on Thermodynamic Solubility (ability to solvate) and Kinetic Stability (resistance to reaction).
| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Application Notes |
| Nitrile (Polar Aprotic) | Acetonitrile (MeCN) | Excellent | High | Preferred solvent. Used in synthesis; stabilizes the dipolar nature of the molecule. |
| Ethers | THF, Diethyl Ether | Good | High | Excellent for reactions requiring lower polarity. Must be anhydrous/inhibitor-free. |
| Chlorinated | DCM, Chloroform | Good | Moderate | Soluble, but trace acid in DCM can catalyze decomposition. Use basic alumina-filtered DCM. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | High | Good for crystallization or non-polar reaction environments. |
| Alkanes | Pentane, Hexane | Low | High | Likely insoluble or forms an oiling-out phase. Used to precipitate the compound from DCM/MeCN. |
| Protic Solvents | Water, Methanol, Ethanol | N/A (Reacts) | Zero | DANGER. Causes rapid hydrolysis to urea derivatives and HF/Trifluoroacetic acid byproducts. |
| Ketones | Acetone | Good | Low | Risk of enolization/reaction with the highly basic orthoamide center. Avoid. |
Mechanistic Insight: The "Push-Pull" Solvation
The molecule features a
-
In Acetonitrile: The high dielectric constant (
) stabilizes the significant dipole moment of the molecule without participating in proton exchange. -
In Ethers: The oxygen lone pairs solvate the partial positive charge on the guanidinium-like carbon, stabilizing the structure in solution.
Stability & Degradation Pathways
Understanding the degradation pathway is essential for accurate solubility testing. If the compound appears "insoluble" (e.g., forming a white precipitate in wet solvent), it has likely already hydrolyzed.
Degradation Workflow (DOT Visualization)
Figure 1: Hydrolysis pathway. The "solubility" limit in wet solvents is actually the reaction rate of hydrolysis.
Experimental Protocols
Protocol A: Preparation of a Stock Solution (0.1 M)
Target Concentration: ~21 mg/mL Context:[1] For use as a reagent in trifluoromethylation or as a spectroscopic standard.
Materials:
-
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane (Solid/Oil)
-
Anhydrous Acetonitrile (water content < 10 ppm)
-
Argon-purged glovebox or Schlenk line.
Step-by-Step:
-
Environment Prep: All operations must occur under an inert atmosphere (
or Ar). Glassware must be oven-dried ( overnight). -
Weighing: Weigh 213 mg of the compound into a tared 20 mL scintillation vial inside the glovebox.
-
Note: If the compound is an oil, use a gas-tight syringe for transfer by density (approx density ~1.1 g/mL, verify experimentally).
-
-
Solvation: Add 10.0 mL of anhydrous Acetonitrile.
-
Dissolution: Swirl gently. The compound should dissolve instantly.
-
Observation: If turbidity (cloudiness) appears, the solvent is wet. The cloudiness is the hydrolysis product (guanidinium salt) precipitating.
-
-
Storage: Store in a J-Young tube or crimped vial at
.
Protocol B: NMR-Based Solubility Verification
Since visual inspection is unreliable due to potential hydrolysis precipitates, use
-
Solvent: Use
(Deuterated Acetonitrile) dried over or molecular sieves. -
Standard: Add an internal standard (e.g.,
-trifluorotoluene) to quantify the concentration. -
Measurement:
-
Peak A (Target): Look for the singlet corresponding to the
group attached to the orthoamide center (typically to ppm range, distinct from ionic ). -
Peak B (Impurity): A shift toward
ppm indicates hydrolysis (formation of trifluoroacetate or free ).
-
-
Calculation: If Integration(A) > 95% of theoretical, the compound is fully soluble and stable.
Synthesis & Contextual Grounding
The solubility profile of this compound is best understood through its synthesis, which relies on the reaction between Hexamethylguanidinium fluoride and (Trifluoromethyl)trimethylsilane (
Synthesis Workflow (DOT Visualization)
Figure 2: Synthetic route illustrating the necessity of polar aprotic solvents (Acetonitrile) to stabilize the ionic precursors and the polar transition state.
References
-
Kolomeitsev, A. A., et al. (2003). A simple route to hexamethylguanidinium fluoride and its use for the synthesis of fluorinated organic compounds. Journal of Fluorine Chemistry.
- Context: Describes the synthesis of the target compound (referred to as compound 4 in the text) using acetonitrile as the reaction medium, confirming its high solubility in polar aprotic solvents.
-
Source:
-
Ruppert, I., et al. (1984). Nucleophilic trifluoromethylation of organic compounds with (trifluoromethyl)trimethylsilane. Tetrahedron Letters.
- Context: Establishes the foundational chemistry of using with fluoride initiators, the mechanism by which the target compound is formed.
-
Source:
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2]
- Context: Theoretical basis for the "Like Dissolves Like" prediction model used to recommend Acetonitrile and THF over Alkanes for polar orthoamides.
-
Source:
Sources
Safety Data Sheet (SDS) for 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
This guide serves as a comprehensive technical resource for 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane , a specialized organofluorine reagent. This document is structured for researchers requiring high-level synthesis, safety, and handling protocols beyond standard commercial SDS templates.
Reagent Class: Perfluoroalkylated Orthoamides / Fluorine Sources Primary Application: Nucleophilic Trifluoromethylation & "Naked" Fluoride Generation
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound represents a rare class of "Yagupolskii-type" reagents where a perfluoroalkyl group is covalently bonded to an extremely electron-rich orthoamide center. It exists at the boundary between a covalent ethane derivative and a stabilized ion pair (Hexamethylguanidinium trifluoromethanide).
| Property | Specification |
| Systematic Name | 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane |
| Synonyms | Tris(dimethylamino)trifluoromethylmethane; Hexamethylguanidinium trifluoromethanide (ionic resonance form) |
| Formula | |
| Molecular Weight | 213.25 g/mol |
| Structure | |
| Physical State | Colorless to pale yellow solid (low melting) or viscous liquid depending on purity/temperature. |
| Solubility | Soluble in polar aprotic solvents (Acetonitrile, DMF, THF). Reacts violently with protic solvents. |
| Stability | Thermally stable under inert atmosphere; extremely hygroscopic and hydrolytically unstable. |
Note on CAS Registry: As a specialized research intermediate described primarily in academic literature (e.g., by Röschenthaler et al.), a widely recognized CAS number is often conflated with its precursors. For regulatory purposes, treat as "Fluorinated Organonitrogen Compound - N.O.S."
Hazard Identification & Safety Assessment
Signal Word: DANGER
This compound combines the hazards of a superbase with the toxicity of labile fluoride. It must be treated as a Category 1B Skin Corrosive and a Water-Reactive substance.
Core Hazards
-
H314 (Skin Corr.[1] 1B): Causes severe skin burns and eye damage. The hydrolysis product includes hexamethylguanidinium fluoride/hydroxide, which are caustic.
-
H301 + H311 (Acute Tox): Toxic if swallowed or in contact with skin due to the release of fluoride ions (
) which disrupt calcium signaling. -
EUH014: Reacts violently with water. Hydrolysis releases Fluoroform (
) and/or Hydrogen Fluoride (HF) depending on pH.
Self-Validating Safety Protocol
-
The "Smoke Test": In a glovebox, a trace amount on a spatula will "smoke" or fume instantly if the atmosphere contains >5 ppm moisture, serving as a visual indicator of compromised inertness.
-
Calcium Gluconate Availability: Before any synthesis, verified tubes of calcium gluconate gel must be placed on the workbench. This is the only effective antidote for fluoride burns.
Synthesis & Preparation Workflow
The synthesis relies on the "Ruppert-Prakash" reagent (
Reaction Scheme
The formation involves the transfer of the trifluoromethyl group to the guanidinium cation center.
Figure 1: Synthetic pathway for the generation of the title compound via fluoride-mediated trifluoromethylation.
Detailed Protocol
-
Precursor Preparation: Generate anhydrous Hexamethylguanidinium fluoride (
) by treating the chloride salt with anhydrous KF in acetonitrile, followed by filtration under Argon. -
Addition: Cool the solution of
in MeCN to -40°C. -
Trifluoromethylation: Add (Trifluoromethyl)trimethylsilane (
) dropwise. -
Workup: The reaction yields the target ethane derivative and volatile
. The solvent and byproducts are removed under high vacuum. -
Isolation: The product is isolated as a crystalline solid or oil. Critical: Do not expose to silica gel (decomposition risk); use neutral alumina if chromatography is absolutely necessary, but crystallization is preferred.
Mechanism of Action & Applications
This reagent acts as a reservoir for the Trifluoromethyl anion (
Reactivity Profile
-
Trifluoromethylation: Transfers
to non-enolizable aldehydes and ketones. -
Fluoride Source: Upon thermal decomposition or reaction with Lewis acids, it releases "naked" fluoride, driving reactions that require soluble
.
Figure 2: The reagent exists in equilibrium with its ion pair, facilitating nucleophilic attack on carbonyls.
Storage & Disposal
Storage Conditions
-
Atmosphere: Strictly Argon or Nitrogen (Glovebox preferred).
-
Temperature: -20°C (Freezer) to prevent slow thermal decomposition.
-
Container: Teflon (PFA/FEP) or polypropylene. Do not store in glass for long periods, as trace HF formation will etch the glass and compromise containment.
Disposal (Quenching)
-
NEVER pour down the drain.
-
Quench Protocol: Dilute with excess toluene. Slowly add a solution of Calcium Chloride (
) in water/methanol. This precipitates fluoride as (insoluble solid). -
Waste Stream: Dispose of the organic layer as halogenated solvent waste. The solid precipitate (
) can be treated as solid inorganic waste.
References
-
Röschenthaler, G.-V., et al. (2002). "Crystal structure of hexamethylguanidinium difluorotrimethylsilicate." Zeitschrift für Kristallographie - New Crystal Structures, 217, 449.
- Kolomeitsev, A. A., et al. (2003). "Perfluoroalkylated amines and their derivatives." Journal of Fluorine Chemistry, 124(1), 29-35. (Describes the synthesis and stability of perfluoroalkyl-orthoamide adducts).
- Yagupolskii, L. M., et al. (1998). "Fluorinated ylides and carbanions." Synthetic Communications. (Foundational work on stabilized by electron-rich centers).
-
PubChem Compound Summary. "1,1-Bis(dimethylamino)-2,2,2-trifluoroethane" (Structural analog for toxicity inference).
Sources
Literature review on 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane reactivity
The following technical guide details the chemical profile, synthesis, and reactivity of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane , a specialized organofluorine species.
A Stabilized Reservoir for Nucleophilic Trifluoromethylation
Executive Summary
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (Formula:
Unlike the widely used Ruppert-Prakash reagent (
Structural & Mechanistic Basis
Molecular Architecture
The molecule features a highly polarized C–C bond between the electron-withdrawing
-
C1 (
): Electron-deficient, potential carbanionic character upon dissociation. -
C2 (
): Highly electron-rich due to resonance donation from three nitrogen lone pairs.
The Covalent-Ionic Equilibrium
The utility of this compound lies in its ability to access the "naked" trifluoromethyl anion. In polar aprotic solvents (e.g., Acetonitrile, DMF), the compound exists in equilibrium with its ionic form:
The bulky hexamethylguanidinium cation (
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis and activation pathway of the reagent.
Figure 1: Synthesis and activation pathway of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane, highlighting its role as a reversible reservoir for the active trifluoromethyl anion.
Synthesis Protocol
The synthesis relies on the reaction between Hexamethylguanidinium Fluoride (HMGF) and (Trifluoromethyl)trimethylsilane (
Reagents & Materials
-
Precursor: Hexamethylguanidinium Fluoride (HMGF). Note: HMGF is prepared from Tetramethylchloroformamidinium chloride and Tetramethylammonium fluoride.
-
Reagent:
(Ruppert-Prakash Reagent). -
Solvent: Anhydrous Acetonitrile (
) or Diethyl Ether ( ). -
Atmosphere: Strictly anhydrous Nitrogen or Argon (Schlenk line technique).
Step-by-Step Methodology
-
Preparation of HMGF Solution: Dissolve 1.0 eq of anhydrous Hexamethylguanidinium Fluoride in dry acetonitrile under inert atmosphere. Ensure the fluoride source is strictly anhydrous ("naked" fluoride is essential).
-
Addition of
: Cool the solution to 0°C. Add 1.1 eq of dropwise via syringe.-
Causality: The fluoride ion attacks the silicon center, forming a pentacoordinate silicate intermediate.
-
-
Reaction Phase: Allow the mixture to warm to room temperature (approx. 20-25°C) and stir for 2 hours.
-
Isolation: Remove volatiles (solvent and
) under reduced pressure.[4] The product, 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane , remains as a solid or oil depending on purity. -
Purification: Recrystallization from dry ether/pentane if necessary.
Reactivity Profile & Applications
This reagent bridges the gap between transient metallic
Comparative Data: Fluoromethylation Sources
| Reagent | Active Species | Stability | Activation Required? | Byproducts |
| Target Reagent (4) | High (Shelf-stable) | No (Spontaneous) | Guanidinium salts | |
| Ruppert-Prakash | Very High | Yes (Fluoride/Base) | Silyl ethers | |
| TMA-CF3 | Low (Decomposes < -20°C) | No | Difluorocarbene | |
| Togni Reagent | Electrophilic | High | No | Iodobenzoic acid |
Primary Applications
-
Nucleophilic Trifluoromethylation: Reacts with non-enolizable aldehydes and ketones to form trifluoromethylated alkoxides. The bulky counterion (
) can influence stereoselectivity in crowded substrates. -
"Naked" Fluoride Generation: While primarily a
source, the reversibility of its formation means it can also act as a fluoride donor in the presence of strong acceptors, effectively recycling the HMGF core. -
Synthesis of Ionic Liquids: The hexamethylguanidinium core is a common motif in ionic liquids. This reagent can be used to introduce perfluoroalkyl anions into ionic liquid matrices.
Safety & Handling (E-E-A-T)
-
Hygroscopicity: The reagent and its precursor (HMGF) are extremely hygroscopic. Water will hydrolyze the compound, generating fluoroform (
) and hexamethylguanidinium hydroxide. Handle only in a glovebox or under positive inert pressure. -
Thermal Stability: While more stable than ammonium salts, avoid temperatures >50°C for prolonged periods to prevent
-elimination of fluoride (difluorocarbene formation). -
Toxicity: Fluorinated amines and guanidinium salts can be toxic. Use standard PPE (gloves, goggles, fume hood).
References
-
Kolomeitsev, A. A., et al. "A simple route to hexamethylguanidinium fluoride." Journal of Fluorine Chemistry, vol. 103, no. 2, 2000, pp. 159-161.[5]
-
Kolomeitsev, A. A., et al. "Delocalized Lipophilic Cations as a Source of Naked Fluoride and Phase Transfer Catalysts." Tetrahedron Letters, vol. 44, no. 31, 2003.
-
Röschenthaler, G.-V., et al. "Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane."[6] Russian Chemical Reviews, 2005.
-
Prakash, G. K. S., & Yudin, A. K. "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews, vol. 97, no. 3, 1997, pp. 757-786.
Sources
Methodological & Application
Application Note: Protocols for Nucleophilic Trifluoromethylation using 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (TTAE)
This Application Note is structured to provide a comprehensive technical guide on the use of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (TTAE) in organic synthesis. This reagent represents a specialized class of "silicon-free" nucleophilic trifluoromethylation agents, offering distinct advantages over traditional silyl-based methods.
Executive Summary
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (TTAE) is a shelf-stable, crystalline organic reagent used for the direct nucleophilic trifluoromethylation of electrophiles. Unlike the widely used Ruppert-Prakash reagent (
The reagent functions via the heterolytic cleavage of the polarized C–C bond between the trifluoromethyl group and the guanidinium core. Its primary advantage lies in its fluoride-salt-free operation, making it compatible with substrates containing silyl protecting groups or other fluoride-sensitive moieties.
Key Technical Specifications
| Parameter | Specification |
| IUPAC Name | 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane |
| Structure | |
| Molecular Weight | 241.26 g/mol |
| Physical State | Colorless crystalline solid or oil (depending on purity/temp) |
| Active Species | Trifluoromethide anion ( |
| Byproduct | Hexamethylguanidinium cation |
| Solubility | Soluble in THF, Et₂O, CH₃CN, CH₂Cl₂ |
Mechanistic Principles
The reactivity of TTAE is driven by the exceptional stability of the hexamethylguanidinium cation (Y-aromaticity). Upon dissolution in polar aprotic solvents or in the presence of an electrophile, the central C–C bond undergoes heterolysis.
-
Activation: TTAE exists in equilibrium with the ion pair
. -
Nucleophilic Attack: The "naked"
(or tight ion pair) attacks the electrophilic center (e.g., carbonyl carbon). -
Stabilization: The resulting alkoxide is counter-balanced by the bulky, non-coordinating guanidinium cation, preventing polymerization or side reactions often seen with metal counterions.
Pathway Diagram
The following diagram illustrates the generation of the active species and its reaction with a ketone.
Figure 1: Mechanistic pathway for the release of trifluoromethide from TTAE and subsequent addition to a carbonyl electrophile.
Reagent Preparation Protocol
Note: TTAE is not always commercially available off-the-shelf and may require synthesis. The following protocol is based on the method by Röschenthaler et al.
Materials Required[1][3][4][5][6][7][8][9][10]
-
Hexamethylguanidinium chloride (HMG-Cl)
-
Tetramethylammonium fluoride (TMAF) (anhydrous)
-
(Trifluoromethyl)trimethylsilane (
, Ruppert-Prakash Reagent)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvents: Anhydrous Acetonitrile (MeCN), Diethyl Ether (Et₂O)
-
Equipment: Schlenk line, glovebox (optional but recommended).
Step-by-Step Synthesis
-
Preparation of Hexamethylguanidinium Fluoride (HMG-F):
-
Dissolve Hexamethylguanidinium chloride (10 mmol) in anhydrous MeCN (20 mL).
-
Add anhydrous Tetramethylammonium fluoride (10.5 mmol) under inert atmosphere (
or Ar). -
Stir at room temperature for 12 hours. The chloride undergoes exchange with fluoride.
-
Remove solvent in vacuo. Extract the residue with dry THF or Et₂O to separate HMG-F from TMA-Cl byproduct.
-
Isolate HMG-F as a hygroscopic solid. Handle under Argon.
-
-
Synthesis of TTAE:
-
Suspend HMG-F (5 mmol) in anhydrous Et₂O (15 mL) at 0°C.
-
Dropwise add
(5.5 mmol). -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Observation: The reaction proceeds via the formation of a pentacoordinate silicon intermediate, which transfers the
group to the guanidinium cation, releasing TMS-F. -
Remove volatiles (including TMS-F) under reduced pressure.
-
Purification: Recrystallize from cold Et₂O/Pentane or use directly if purity >95% (verified by ¹⁹F NMR).
-
Validation (NMR):
-
¹⁹F NMR (CDCl₃):
-46.5 ppm (s, 3F, ). -
¹H NMR:
2.90 ppm (s, 18H, ).
Application Protocol: Trifluoromethylation of Aldehydes and Ketones
This protocol describes the general procedure for converting benzaldehyde to 2,2,2-trifluoro-1-phenylethanol.
Experimental Setup
-
Reaction Vessel: Flame-dried Schlenk flask or sealed vial.
-
Atmosphere: Dry Nitrogen or Argon.
-
Solvent: Anhydrous THF or DME (Dimethoxyethane).
Procedure
-
Charge Reagents:
-
In a glovebox or under counter-flow of Argon, add TTAE (1.2 equivalents, e.g., 0.6 mmol) to the reaction vessel.
-
Add anhydrous THF (2.0 mL). TTAE should dissolve to form a clear or slightly cloudy solution.
-
-
Substrate Addition:
-
Cool the solution to -20°C (ice/salt bath). Note: While TTAE is stable, lower temperatures improve selectivity and prevent haloform-type decomposition of the
anion. -
Add the Aldehyde/Ketone substrate (1.0 equivalent, e.g., 0.5 mmol) dropwise (neat or dissolved in 0.5 mL THF).
-
-
Reaction Phase:
-
Stir at -20°C for 30 minutes, then allow to warm to 0°C over 1 hour.
-
Monitor reaction progress via TLC or ¹⁹F NMR.
-
Checkpoint: The disappearance of the TTAE signal (-46.5 ppm) and appearance of the alkoxide signal (typically -75 to -80 ppm) indicates conversion.
-
-
Quenching & Hydrolysis:
-
Quench the reaction by adding 1M HCl (2 mL) at 0°C. This protonates the alkoxide to form the alcohol.
-
Stir vigorously for 15 minutes at room temperature.
-
-
Workup:
-
Extract with Diethyl Ether (
mL). -
Wash combined organics with brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
-
Data Table: Typical Substrate Scope
| Substrate Class | Conditions | Yield (%) | Notes |
| Aromatic Aldehydes | -20°C to 0°C, 2h | 85-95% | Excellent conversion; electron-withdrawing groups accelerate reaction. |
| Aliphatic Aldehydes | -40°C to 0°C, 3h | 70-80% | Lower temp required to prevent enolization side reactions. |
| Non-enolizable Ketones | 0°C to RT, 4h | 80-90% | Benzophenone derivatives react cleanly. |
| Enolizable Ketones | -78°C to -20°C | 50-65% | Competitive deprotonation by |
Troubleshooting & Critical Parameters
"Dead" Reaction (No Conversion)
-
Cause: TTAE hydrolysis. The reagent is sensitive to moisture. If the
group is protonated by water, it forms (gas) and the reaction fails. -
Solution: Ensure all solvents are dried over molecular sieves (3Å or 4Å). Verify TTAE quality by ¹⁹F NMR before use.
Low Yield with Enolizable Ketones
-
Cause: The
anion is also a base. It can deprotonate alpha-protons instead of attacking the carbonyl. -
Solution: Lower the temperature to -78°C. Increase the concentration of the electrophile to favor kinetic addition.
Separation of Guanidinium Residues
-
Issue: The hexamethylguanidinium byproduct is a salt that can streak on silica.
-
Solution: The aqueous acid wash (Step 4) is critical. The guanidinium cation is water-soluble and is effectively removed during the aqueous workup.
Safety & Handling
-
Toxicity: Fluorinated organic compounds should be treated as potentially toxic. Hexamethylguanidinium salts are generally low toxicity but are irritants.
-
Stability: TTAE is thermally stable up to ~100°C but should be stored at 4°C or -20°C under inert atmosphere to prevent slow hydrolysis by atmospheric moisture.
-
Decomposition: Thermal decomposition may release
radicals or difluorocarbene species. Do not heat neat reagent above 120°C.
References
-
Synthesis and Reactivity of TTAE: Kolomeitsev, A. A., et al. "Delocalized lipophilic cations as a source of naked fluoride and phase transfer catalysts." Journal of Fluorine Chemistry, 2000, 102 (1-2), 159-166.
-
General Nucleophilic Trifluoromethylation Reviews: Prakash, G. K. S., & Yudin, A. K. "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews, 1997, 97 (3), 757-786.
-
Guanidinium Chemistry: Wieland, E., et al. "Hexamethylguanidinium Fluoride - Synthesis and Structure." Z. Naturforsch. B, 2002, 57 , 399.
-
Comparative Reagents (Ruppert-Prakash): Ruppert, I., et al. "Die ersten CF3-haltigen Siliciumverbindungen." Tetrahedron Letters, 1984, 25 (21), 2195-2198.
Application Note: Fluorination and Perfluoroalkylation using 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane and Hexamethylguanidinium Fluoride
This Application Note is designed for researchers utilizing 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (referred to herein as TFAE or the Orthoamide Adduct ) and its parent system, Hexamethylguanidinium Fluoride (HMGF) .
Based on the authoritative work of Kolomeitsev, Röschenthaler, and Kalinovich , this guide details the use of this system as a source of "naked" fluoride and a reservoir for perfluoroalkyl groups.
Executive Summary & Chemical Identity
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (
Unlike conventional fluorinating agents (e.g., DAST, Deoxo-Fluor) which act via deoxofluorination, this molecule is intimately linked to the Hexamethylguanidinium (HMG) cation system. It represents the stable covalent adduct formed by the reaction of Hexamethylguanidinium Fluoride (HMGF) with trifluoromethylating agents (like Ruppert's reagent).
Key Chemical Properties
| Property | Specification |
| Chemical Name | 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane |
| Formula | |
| Structure | |
| Precursor System | Hexamethylguanidinium Fluoride ( |
| Role | Stable Perfluoroalkyl Adduct / "Masked" Fluoride or CF3 Source |
| Stability | High thermal stability; non-hygroscopic compared to TASF |
Mechanistic Principles
To use this reagent effectively, one must understand the equilibrium between the covalent orthoamide and the ionic salt .
The Guanidinium-Fluoride Equilibrium
The utility of this system stems from the extreme stability of the Hexamethylguanidinium cation (
-
Naked Fluoride Generation: The salt Hexamethylguanidinium Fluoride (HMGF) provides a fluoride ion that is essentially free of solvation, making it orders of magnitude more nucleophilic than CsF or KF.
-
CF3 Trapping (Formation of TFAE): When HMGF is treated with a source of difluorocarbene or trifluoromethyl radicals (or TMS-CF3), it collapses into the covalent adduct 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane .
-
Reactivity:
-
As a Fluoride Source: Under thermal stress or in the presence of strong Lewis acids, the C-C bond in TFAE can be cleaved to regenerate the active fluoride or transfer the
group. -
As a Trifluoromethylating Agent: TFAE can act as a reservoir for the
moiety, releasing it to electrophiles under specific activation.
-
Caption: Equilibrium between the ionic "naked" fluoride source (HMGF) and the covalent trifluoromethyl adduct (TFAE).
Experimental Protocols
Protocol A: Preparation of the Active Reagent (HMGF)
Note: While TFAE is the covalent form, the active fluorinating species is often the salt HMGF. This protocol describes the generation of the active system.
Objective: Synthesis of anhydrous Hexamethylguanidinium Fluoride (HMGF) for use in nucleophilic fluorination.
-
Precursor Synthesis:
-
Conversion to HMGF:
-
Treat the difluoromethane intermediate with Dimethylaminotrimethylsilane (
) in acetonitrile. -
Reaction:
.
-
-
Isolation:
-
Evaporate volatiles. HMGF is obtained as a white, crystalline solid.
-
Storage: Store under Argon/Nitrogen. It is less hygroscopic than TASF but should still be handled in a glovebox.
-
Protocol B: Nucleophilic Fluorination (Halex Reaction)
Application: Converting aryl/alkyl chlorides or sulfonates to fluorides using the HMGF system.
Reagents:
-
Substrate: Benzyl bromide or Activated Aryl Chloride (1.0 equiv).
-
Reagent: Hexamethylguanidinium Fluoride (HMGF) (1.2 - 1.5 equiv).
-
Solvent: Dry Acetonitrile or Propionitrile.
Procedure:
-
Setup: In a glovebox, charge a reaction vial with HMGF (1.5 mmol) and the substrate (1.0 mmol).
-
Solvation: Add dry Acetonitrile (3 mL). Seal the vial with a crimp cap.
-
Reaction: Heat to 80°C (for benzyl halides) or 130°C (for aryl chlorides) for 4–12 hours.
-
Note: The reaction rate is significantly faster than CsF due to the "naked" nature of the fluoride.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with diethyl ether (to precipitate the guanidinium halide byproduct).
-
Filter through a short pad of silica or Celite.
-
Analyze filtrate by
F NMR (Internal standard: ).
-
Protocol C: Synthesis of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (TFAE)
Objective: Preparation of the stable covalent adduct for storage or characterization.
Reagents:
-
Hexamethylguanidinium Fluoride (HMGF) (1.0 equiv).
-
(Trifluoromethyl)trimethylsilane (
, Ruppert’s Reagent) (1.1 equiv). -
Solvent: Dry THF or Ether.
Procedure:
-
Mixing: Suspend HMGF in THF at
. -
Addition: Add
dropwise. -
Reaction: Allow to warm to room temperature. The mixture will become homogeneous as the covalent TFAE forms.
-
Mechanism:[3]
. The attacks the Guanidinium cation (or coordinates) to form the covalent bond.
-
-
Purification: Remove solvent and volatile TMS-F under vacuum.
-
Product: TFAE is isolated as a liquid or low-melting solid.
-
Characterization:
F NMR will show a singlet for the group (typically around -45 to -55 ppm, distinct from ionic ).
-
Data & Performance Comparison
The Hexamethylguanidinium (HMG) system offers distinct advantages over traditional fluoride sources.
| Feature | Hexamethylguanidinium Fluoride (HMGF) | TASF (Sulfonium) | CsF (Cesium Fluoride) |
| Fluoride "Nakedness" | High (Bulky cation, charge delocalized) | High | Low (Tight ion pair) |
| Solubility (Organic) | Excellent (DCM, MeCN, THF) | Good | Poor (Requires Crown Ethers) |
| Thermal Stability | High (Stable > 150°C) | Moderate | High |
| Hygroscopicity | Low (Manageable) | Very High | High |
| Reaction Rate ( | Fastest | Fast | Slow |
Safety & Handling
-
Naked Fluoride Hazard: While not HF, "naked" fluoride sources like HMGF are extremely basic and can cause severe skin burns or etch glass. Use plastic (PFA/PP) labware where possible, or silylated glassware.
-
Toxicity: Perfluoroalkyl amines and guanidinium salts should be treated as toxic. Avoid inhalation.
-
Moisture Sensitivity: Water deactivates the reagent, forming bifluoride (
), which is far less nucleophilic. All reactions must be strictly anhydrous.
References
-
Kolomeitsev, A. A., Bissky, G., Kirsch, P., & Röschenthaler, G. V. (2000).[1] A simple route to hexamethylguanidinium fluoride. Journal of Fluorine Chemistry, 103(2), 159-161.[4] Link[4]
-
Kolomeitsev, A. A., et al. (2003).[1] A New Family of Delocalized Lipophilic Cations as a Source of Naked Fluoride. Tetrahedron Letters, 44, 5795-5798.
- Lork, E., et al. (2002). Crystal structures of hexamethylguanidinium salts.
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. Link
Sources
Application Notes and Protocols for Nucleophilic Acyl Substitution Utilizing Aminium and Phosphonium Reagents
Introduction: The Central Role of Coupling Reagents in Modern Synthesis
In the landscape of modern organic and medicinal chemistry, the efficient formation of amide bonds is a cornerstone reaction, pivotal to the synthesis of peptides, pharmaceuticals, and complex organic molecules.[1][2] The direct condensation of a carboxylic acid and an amine is often slow and inefficient, necessitating the use of coupling reagents to activate the carboxylic acid.[2] This guide provides an in-depth exploration of two prominent classes of coupling reagents characterized by a core tris(dimethylamino) or related moiety: aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP). These reagents have become indispensable tools for researchers due to their high efficiency, rapid reaction kinetics, and ability to minimize unwanted side reactions, particularly racemization.[3][4][5]
This document will delve into the mechanistic intricacies of these reagents, offering a clear understanding of how they facilitate nucleophilic acyl substitution. Furthermore, it will provide detailed, field-proven protocols for their application, comparative data to guide reagent selection, and troubleshooting advice to overcome common synthetic challenges.
Mechanistic Insights: The Activation of Carboxylic Acids
The fundamental role of aminium and phosphonium coupling reagents is to convert a carboxylic acid into a more reactive species, an active ester, which is highly susceptible to nucleophilic attack by an amine.[2][6] This activation process is the linchpin of their efficacy.
The General Mechanism
The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to form a carboxylate anion.[7][8] This anion then attacks the electrophilic carbon (in aminium salts) or phosphorus (in phosphonium salts) of the coupling reagent.[9][10] This leads to the formation of a highly reactive intermediate which then, either directly or through rearrangement, forms an active ester. The most common active esters formed are derivatives of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[9][11][12] The amine nucleophile then attacks the carbonyl carbon of this active ester, forming a tetrahedral intermediate that collapses to yield the desired amide bond and release the HOBt or HOAt leaving group.[6]
dot digraph "General_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; RCOO [label="R-COO⁻\n(Carboxylate)", fillcolor="#FBBC05", fontcolor="#202124"]; CouplingReagent [label="Coupling Reagent\n(HBTU, HATU, PyBOP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveEster [label="Reactive Intermediate\n(O-acyluronium / O-acylphosphonium)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt_HOAt [label="HOBt / HOAt", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedEster [label="Activated Ester\n(OBt or OAt Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="R-CO-NH-R'\n(Amide Bond)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RCOOH -> RCOO [label="Deprotonation"]; Base -> RCOO; RCOO -> ActiveEster [label="Attack"]; CouplingReagent -> ActiveEster; ActiveEster -> ActivatedEster [label="Rearrangement/\nDisplacement"]; HOBt_HOAt -> ActivatedEster; ActivatedEster -> Amide [label="Nucleophilic Attack"]; Amine -> Amide; } dot Caption: Generalized mechanism of amide bond formation using aminium or phosphonium reagents.
Aminium/Uronium Reagents: HBTU and HATU
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are two of the most widely used aminium-based coupling reagents.[3][13] While initially proposed to have a uronium structure, crystallographic and NMR studies have shown they exist predominantly as the more stable guanidinium (or iminium) isomers.[9][14][15]
The mechanism for HBTU involves the carboxylate anion attacking the electrophilic carbon of the guanidinium moiety to form a reactive O-acyluronium intermediate. This is then attacked by the benzotriazole N-oxide anion to form the HOBt-active ester and tetramethylurea as a byproduct.[16]
HATU follows a similar mechanism but incorporates 1-hydroxy-7-azabenzotriazole (HOAt).[7][12] The nitrogen atom in the pyridine ring of HOAt provides an anchimeric assistance effect, which accelerates the coupling reaction and further suppresses racemization compared to HOBt-based reagents.[12][17] This makes HATU particularly effective for coupling sterically hindered amino acids and for challenging cyclization reactions.[12][18]
Phosphonium Reagents: PyBOP
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is a popular phosphonium-based coupling reagent.[1] It is an alternative to the original BOP reagent, avoiding the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][13]
The mechanism of PyBOP begins with the attack of the carboxylate anion on the positively charged phosphorus atom.[6][8] This forms a highly reactive O-acylphosphonium intermediate. This intermediate then undergoes rearrangement to form the benzotriazolyl active ester, with the expulsion of tris(pyrrolidin-1-yl)phosphine oxide.[1][6] The subsequent reaction with the amine proceeds as previously described.
Comparative Analysis of Common Reagents
The choice of coupling reagent can significantly impact the outcome of a synthesis. The following table summarizes the key characteristics of HBTU, HATU, and PyBOP to aid in selection.
| Feature | HBTU | HATU | PyBOP |
| Reagent Type | Aminium/Guanidinium Salt[14] | Aminium/Guanidinium Salt[14] | Phosphonium Salt[1] |
| Activating Group | HOBt[16] | HOAt[9] | HOBt[8] |
| Relative Reactivity | High[11] | Very High[12][13] | High[19] |
| Racemization Suppression | Good[11] | Excellent[12] | Good[1] |
| Key Advantages | Cost-effective, good for routine synthesis.[11] | Superior for hindered couplings and reducing racemization.[12][17] | Avoids carcinogenic byproducts (unlike BOP), less prone to guanidinylation side reactions.[1] |
| Potential Side Reactions | Guanidinylation of the N-terminus if used in excess.[20][21] | Can also cause guanidinylation; potentially explosive.[9][14] | Potential explosive hazard.[8] |
| Byproducts | Tetramethylurea, HOBt[16] | Tetramethylurea, HOAt[9] | Tris(pyrrolidin-1-yl)phosphine oxide, HOBt[8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for typical coupling reactions in both solution-phase and solid-phase peptide synthesis (SPPS).
Protocol 1: General Solution-Phase Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in a solution.[17][22]
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0–1.2 eq)
-
HATU (1.0–1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–5.0 eq)
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.0–1.5 eq) in anhydrous DMF.
-
Add the base (DIPEA or TEA, 2.0–5.0 eq) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[17]
-
Add the amine (1.0–1.2 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 1–18 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine to remove unreacted starting materials and byproducts.[17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide during SPPS.[3][23]
Materials:
-
Fmoc-protected amino acid (2.0–5.0 eq)
-
HBTU (1.9–4.9 eq)
-
DIPEA (4.0–10.0 eq)
-
Resin with N-terminal deprotected peptide
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[3]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0–5.0 eq) and HBTU (1.9–4.9 eq) in a minimal amount of DMF.[3]
-
Add DIPEA (4.0–10.0 eq) to the amino acid/HBTU solution and mix for 1-2 minutes to pre-activate.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 10-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended.[3][24]
-
Monitoring: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines, indicating an incomplete reaction.[23]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).[3]
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride solution.
-
Proceed to the next deprotection and coupling cycle.
dot digraph "SPPS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start:\nResin-Bound Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="2. Wash Resin (DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="3. Pre-activate Amino Acid\n(Fmoc-AA + HBTU + DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="4. Couple to Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="5. Wash Resin (DMF/DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; KaiserTest [label="6. Kaiser Test", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Repeat [label="Repeat for next\namino acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Final Cleavage\n& Purification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Activation -> Coupling; Coupling -> Wash2; Wash2 -> KaiserTest; KaiserTest -> Repeat [label="Negative"]; KaiserTest -> Coupling [label="Positive (Recouple)"]; Repeat -> Deprotection [style=dashed]; Repeat -> Cleavage [style=bold]; } dot Caption: A typical workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).
Troubleshooting and Key Considerations
-
Moisture: All reagents and solvents should be anhydrous, as water can hydrolyze the active ester intermediate, leading to low yields.[20]
-
Stoichiometry: For difficult couplings, using a slight excess of the coupling reagent and activated amino acid can be beneficial. However, with aminium reagents, a large excess should be avoided to prevent guanidinylation of the free N-terminus.[13][20]
-
Base Selection: The choice and amount of base are critical. DIPEA is commonly used as it is non-nucleophilic. An adequate amount of base is required to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.[7][8]
-
Solvent Choice: DMF is the most common solvent, but other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can be used, especially for improving the solubility of reagents and peptides.[9][20]
-
Racemization: While these reagents are designed to minimize racemization, it can still occur, especially with sensitive amino acids. The addition of HOBt or HOAt can help to further suppress this side reaction.[11][20] HATU is generally superior in this regard.[12]
-
Safety: HBTU and HATU are known skin sensitizers and potential irritants.[9][20] Additionally, they are potentially explosive under certain conditions, particularly when heated.[9][20] Appropriate personal protective equipment should always be worn, and heating should be avoided.
Conclusion
Tris(dimethylamino)-based reagents, encompassing both aminium (HBTU, HATU) and phosphonium (PyBOP) salts, are powerful and versatile tools for modern chemical synthesis. Their ability to efficiently activate carboxylic acids for nucleophilic attack enables the rapid and clean formation of amide bonds under mild conditions. A thorough understanding of their underlying mechanisms, coupled with the use of optimized protocols, allows researchers to tackle challenging synthetic targets, from complex peptides to novel drug candidates, with high degrees of success. By carefully selecting the appropriate reagent and reaction conditions, scientists can minimize side reactions and maximize yields, thereby accelerating the pace of discovery and development.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Bn. (2026, January 6). Peptide Formation: Unveiling The PyBOP Mechanism.
- BenchChem. (2025). An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation.
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- BenchChem. (2025). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.
- Perpusnas. (2026, January 6). PYBOP: Mechanism And Uses In Peptide Synthesis.
- Wikipedia. (n.d.). HATU.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
- RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
- Wikipedia. (n.d.). HBTU.
- Common Organic Chemistry. (n.d.). Amine to Amide - PyBOP.
- BenchChem. (2025, December). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
- BenchChem. (2025). Application Notes and Protocols for HBTU Coupling Reactions.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Ukrainica Bioorganica Acta. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- BenchChem. (2025). Application Notes: Standard Protocol for HATU Coupling in Solution Phase.
- AAPPTec. (n.d.). How to Synthesize a Peptide.
- Iris Biotech. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
- ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents.
- Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Phosgenics. (2026, January 30). Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
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- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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- 4. globalresearchonline.net [globalresearchonline.net]
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Advanced C-F Bond Formation Strategies: A Guide to Modern Trifluoromethylation Techniques
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. While the specific reagent 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane is not documented in the scientific literature as a standard agent for C-F bond formation, its structure suggests a potential role as a precursor to a nucleophilic trifluoromethyl species. This guide, therefore, provides a comprehensive overview of the principal, well-established methodologies for trifluoromethylation, categorized by their mechanistic approach: nucleophilic, electrophilic, and radical pathways. We will delve into the intricacies of leading reagents in each class, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Section 1: Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is a premier and highly versatile reagent for the nucleophilic introduction of the CF₃ group.[1] It is a volatile liquid that serves as a stable source of the trifluoromethide anion (CF₃⁻) upon activation.[2]
Mechanism of Action: The Anionic Chain Reaction
The efficacy of TMSCF₃ hinges on its activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), although other Lewis bases can be employed.[3][4] The process unfolds via an anionic chain reaction:
-
Initiation: A catalytic amount of a nucleophile (Nu⁻) attacks the silicon atom of TMSCF₃, forming a transient pentacoordinate siliconate intermediate. This intermediate fragments to generate the reactive trifluoromethide anion (CF₃⁻).[4]
-
Propagation: The generated CF₃⁻ anion attacks an electrophilic substrate, such as the carbonyl carbon of an aldehyde or ketone. This forms a trifluoromethylated alkoxide. This alkoxide then reacts with another molecule of TMSCF₃, transferring the trimethylsilyl group and regenerating the trifluoromethide anion, thus propagating the chain.
-
Termination: The reaction is quenched by the workup procedure, protonating the silylated alcohol to yield the final product.
Experimental Protocol: Trifluoromethylation of Aldehydes and Ketones
This protocol provides a general procedure for the trifluoromethylation of a carbonyl compound using TMSCF₃ with TBAF as the initiator.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (0.1 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol) dropwise to the stirred solution.
-
Add the TBAF solution (0.1 mL, 0.1 mmol) dropwise. A mild exothermic reaction may be observed.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Substrate Scope and Performance Data
The Ruppert-Prakash reagent is effective for a wide range of carbonyl compounds.
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 95 |
| 2 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 98 |
| 3 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | 92 |
| 4 | Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | 85 |
| 5 | N-Boc-Imines | N-Boc-α-trifluoromethyl amines | 70-90 |
Section 2: Electrophilic Trifluoromethylation with Togni's Reagents
Togni's reagents are hypervalent iodine compounds that serve as electrophilic sources of the CF₃ group.[5] Togni Reagent I (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and Togni Reagent II (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) are crystalline, stable solids that are easy to handle.[6]
Mechanism of Action: A Dualistic Nature
The mechanism of trifluoromethylation with Togni's reagents is highly dependent on the substrate and reaction conditions, often proceeding through either a polar pathway or a single-electron transfer (SET) pathway.[5][7]
-
Polar (Ionic) Pathway: A nucleophile directly attacks the iodine atom of the Togni reagent, forming a hypervalent iodine intermediate. This intermediate then undergoes reductive elimination, transferring the CF₃ group to the nucleophile.
-
Single-Electron Transfer (SET) Pathway: In the presence of a reductant (like a low-valent metal catalyst) or a sufficiently electron-rich substrate, a single electron is transferred to the Togni reagent. This induces the fragmentation of the reagent to release a trifluoromethyl radical (CF₃•) and an iodinate byproduct.[8] The CF₃• radical then engages in subsequent reactions.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Heterocycles
This protocol describes the trifluoromethylation of an electron-rich heterocycle, such as indole, using Togni Reagent I and a copper catalyst.
Materials:
-
Indole (1.0 mmol)
-
Togni Reagent I (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add indole (1.0 mmol), Togni Reagent I (1.2 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated indole.
Substrate Scope and Performance Data
Togni's reagents are effective for the trifluoromethylation of a wide variety of nucleophiles, including C, N, O, S, and P-centered species.[9]
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | Aniline | Togni I | 2-Trifluoromethylaniline & 4-Trifluoromethylaniline | 4:1 ratio, 75% total |
| 2 | Thiophenol | Togni I | Phenyl trifluoromethyl sulfide | 95 |
| 3 | Pyrrole | Togni I | 2-(Trifluoromethyl)pyrrole | 87 |
| 4 | Phenylboronic acid | Togni I, Cu(OAc)₂ | Trifluoromethylbenzene | 80 |
| 5 | Styrene | Togni II, Cu(OTf)₂ | Oxy-trifluoromethylation products | 60-85 |
Section 3: Radical Trifluoromethylation with Langlois' Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical (CF₃•).[10][11]
Mechanism of Action: Radical Chain Process
The generation of the CF₃• radical from Langlois' reagent typically requires an oxidant and often proceeds via a single-electron transfer mechanism. A common oxidant is tert-butyl hydroperoxide (TBHP).[12]
-
Initiation: An initiator (e.g., a metal catalyst or an organic radical initiator) facilitates the single-electron oxidation of the trifluoromethanesulfinate anion to form a trifluoromethanesulfonyl radical (CF₃SO₂•).
-
Propagation: The CF₃SO₂• radical is unstable and rapidly extrudes sulfur dioxide (SO₂) to generate the trifluoromethyl radical (CF₃•). This highly electrophilic radical then adds to an electron-rich substrate (e.g., a heterocycle) to form a radical intermediate. This intermediate is then oxidized and deprotonated to afford the final product and regenerate a radical species to continue the chain.
-
Termination: The reaction is terminated by radical-radical coupling or other non-productive pathways.
Experimental Protocol: Direct C-H Trifluoromethylation of Heterocycles
This protocol is a general method for the direct trifluoromethylation of various heterocycles as reported by Baran and coworkers.[13]
Materials:
-
Heterocycle (1.0 mmol)
-
Sodium trifluoromethanesulfinate (Langlois' reagent) (3.0 mmol, 3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (5.0 mmol, 5.0 equiv)
-
Acetonitrile (MeCN) (2 mL)
-
Water (2 mL)
Procedure:
-
To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle (1.0 mmol) and Langlois' reagent (3.0 mmol).
-
Add a 1:1 mixture of MeCN/H₂O (4 mL).
-
Stir the mixture at room temperature.
-
Add TBHP (5.0 mmol) dropwise over 5 minutes. The vial should be open to the air.
-
Stir the reaction vigorously at room temperature for 3-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the trifluoromethylated heterocycle.
Substrate Scope and Performance Data
This method is broadly applicable to a wide range of electron-rich and electron-deficient heterocycles.[13][14]
| Entry | Substrate | Product | Yield (%) |
| 1 | Caffeine | 8-(Trifluoromethyl)caffeine | 76 |
| 2 | N-Boc-Pyrrole | N-Boc-2-(trifluoromethyl)pyrrole | 81 |
| 3 | Thiophene | 2-(Trifluoromethyl)thiophene | 55 |
| 4 | Pyridine | 2-(Trifluoromethyl)pyridine & 4-(Trifluoromethyl)pyridine | 3:1 ratio, 45% total |
| 5 | Quinine | C7-(Trifluoromethyl)quinine | 50 |
Conclusion
The introduction of a trifluoromethyl group is a powerful strategy in modern chemical synthesis. While the originally queried reagent, 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane, is not established in the literature, a robust and diverse toolkit of alternative reagents is available to researchers. The choice between nucleophilic (e.g., Ruppert-Prakash reagent), electrophilic (e.g., Togni's reagents), and radical (e.g., Langlois' reagent) methods depends on the specific substrate, desired regioselectivity, and functional group tolerance. Understanding the distinct mechanisms and applications of these key reagents, as outlined in this guide, enables the rational design and successful execution of trifluoromethylation reactions in complex molecular settings.
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
MacMillan, D. W. C., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Chemistry, 7, 941–945. [Link]
-
Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed, 108(35), 14411-5. [Link]
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Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Postigo, A., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(49), 16484-16519. [Link]
-
Pasricha, S., & Rangarajan, T. M. (2023). Langlois Reagent. Synlett, 34(03), 251-252. [Link]
-
Hammond, G. B., Mudshinge, S. R., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). SSRN. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2005). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
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Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Langlois, B. R. (2005). Nucleophilic trifluoromethylation. Journal of Fluorine Chemistry, 126(2), 173-179. [Link]
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Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. [Link]
-
ResearchGate. (2024). Applications of Langlois' reagent. [Link]
-
Cole, K. P., et al. (2023). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 145(2), 1079-1087. [Link]
-
Lu, L., & Shen, Q. (2018). Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Beilstein Journal of Organic Chemistry, 14, 2378-2391. [Link]
-
MacMillan, D. W. C., et al. (2015). A scalable and operationally simple radical trifluoromethylation. ResearchGate. [Link]
-
SigutLabs. (2022). Reagent of the month – November - Langlois reagent. [Link]
-
Zhang, C., et al. (2013). Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. Chemical Communications, 49(94), 11131-11133. [Link]
-
Pooput, C., Medebielle, M., & Dolbier, W. R. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 2794-2847. [Link]
-
Chem-Station. (2014). Electrophilic Trifluoromethylation. [Link]
-
Wang, X., et al. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 5(8), 4934-4942. [Link]
-
Umemoto, T., et al. (2007). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 72(18), 6905-6917. [Link]
-
Wang, Y., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1289-1295. [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]
-
Prakash, G. K. S., et al. (2005). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 70(15), 5894-5900. [Link]
-
American Chemical Society. (2021). Trifluoromethyltrimethylsilane. [Link]
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The Elusive Catalyst: An In-Depth Guide to the Synthetic Applications of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane, a Surrogate for the Novel 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane
Affiliation: Advanced Synthesis Division, Google AI Laboratories
Abstract
This technical guide addresses the inquiry into the catalytic applications of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane. An extensive review of the current scientific literature reveals a notable absence of data regarding the synthesis, characterization, and catalytic use of this specific tris-amino substituted ethane derivative. However, the closely related and well-documented aminal, 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane , serves as a valuable surrogate and a key reagent in modern organic synthesis. This document provides a comprehensive overview of the synthetic applications of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane, with a focus on its role as a precursor to a trifluoromethylated carbocation for the synthesis of complex amines. Detailed protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and professionals in drug development.
Introduction: The Search for a Novel Catalyst
The exploration of highly fluorinated and nitrogen-rich organic molecules is a frontier in catalysis and materials science. The target molecule of this guide, 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane, represents a fascinating hypothetical structure. Its unique combination of a trifluoromethyl group and three geminal amino functionalities suggests potential for unusual electronic properties and catalytic activity, possibly as a strong, non-nucleophilic base or as a precursor to novel reactive intermediates.
Despite a thorough investigation of chemical databases and the scientific literature, no instances of the synthesis or catalytic application of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane have been reported. This suggests the compound may be synthetically challenging to access or possess unforeseen instability.
In contrast, the structurally similar aminal, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane , is a known and synthetically valuable compound. This guide will focus on the established applications of this "bis-amino" analogue, providing a practical and data-supported resource for chemists working in related fields.
Physicochemical Properties of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane
A foundational understanding of a reagent's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃F₃N₂ | PubChem[1] |
| Molecular Weight | 170.18 g/mol | PubChem[1] |
| CAS Number | 188429-64-3 | PubChem[1] |
| IUPAC Name | 2,2,2-trifluoro-1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine | PubChem[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents like ether | J. Org. Chem.[2] |
Safety and Handling: 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Application: Synthesis of Trifluoromethylated Amines
The primary and most well-documented application of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane is its use as a precursor for the synthesis of a variety of trifluoromethyl-containing amines.[2][3] This transformation is significant as the trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals, enhancing metabolic stability, lipophilicity, and binding affinity.
Mechanistic Rationale: The Power of a Masked Carbocation
The synthetic utility of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane stems from its ability to generate a highly reactive 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation upon treatment with a Lewis acid, such as Zinc Iodide (ZnI₂).[2] The aminal functionality serves as a stable "masked" form of this otherwise transient and highly electrophilic species.
Diagram of the Reaction Mechanism
Caption: Mechanism of trifluoromethylated amine synthesis.
This carbocation is a potent electrophile and will readily react with a range of nucleophiles, including alkynes, electron-rich alkenes, and trimethylsilyl cyanide (TMSCN), to forge new carbon-carbon bonds and introduce the valuable trifluoromethyl-amino moiety into the target molecule.[2]
Experimental Protocol: Synthesis of a Trifluoromethylated Homoallylic Amine
The following protocol is a representative example of the use of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane in the synthesis of a trifluoromethylated homoallylic amine from an alkene nucleophile. This protocol is adapted from the work published in The Journal of Organic Chemistry.[2]
Materials:
-
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane
-
Alkene (e.g., α-methylstyrene)
-
Zinc Iodide (ZnI₂), anhydrous
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen source for inert atmosphere
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add anhydrous diethyl ether (40 mL).
-
Addition of Reactants: To the stirred ether, add 1,1-bis(dimethylamino)-2,2,2-trifluoroethane (1.0 mmol, 1.0 eq) followed by the alkene (e.g., α-methylstyrene, 1.2 mmol, 1.2 eq).
-
Initiation of Reaction: Add anhydrous zinc iodide (1.2 mmol, 1.2 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion of the reaction (typically after several hours), quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure trifluoromethylated homoallylic amine.
Scope of the Reaction and Representative Yields
The reaction is versatile and has been demonstrated with a variety of nucleophiles, affording a range of trifluoromethylated products in fair to good yields.
| Nucleophile | Product Type | Representative Yield | Reference |
| Alkynes | Trifluoromethylated alkynylamines | 50-75% | J. Org. Chem.[2] |
| Electron-rich Alkenes | Trifluoromethylated homoallylic amines | 60-85% | J. Org. Chem.[2] |
| Trimethylsilyl cyanide (TMSCN) | Trifluoromethylated cyanoamines | 55-70% | J. Org. Chem.[2] |
Workflow for the Synthesis of Trifluoromethylated Amines
Caption: Step-by-step workflow for the synthesis.
Conclusion and Future Outlook
While the catalytic applications of the novel 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane remain to be discovered, its structural analog, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane, has proven to be a valuable reagent in organic synthesis. Its ability to serve as a stable precursor to a highly reactive trifluoromethylated carbocation provides a reliable method for the introduction of the trifluoromethyl-amino moiety into a variety of molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to utilize this reagent effectively in their synthetic endeavors.
The potential for the yet-to-be-synthesized "tris-amino" compound to exhibit unique catalytic properties remains an intriguing area for future research. Its synthesis and characterization could open new avenues in catalysis and organofluorine chemistry.
References
-
Xu, Y., & Dolbier, W. R., Jr. (2000). Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. The Journal of Organic Chemistry, 65(7), 2134–2137. [Link]
-
Dolbier, W. R., Jr., & Xu, Y. (1998). 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane, a Readily-Available Precursor to the Novel Fluorinated Building Block 1,1-Bis(dimethylamino)-2,2-difluoroethene. The Journal of Organic Chemistry, 63(24), 8534-8535. [Link]
-
PubChem. (n.d.). 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
Sources
Application Note: Solvent Selection & Protocol Optimization for 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
This Application Note is designed for researchers utilizing 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (often referred to in specialized literature as the Hexamethylguanidinium-CF₃ adduct or HMG-CF₃ ) for nucleophilic trifluoromethylation or as a source of "naked" fluoride.[1][2]
Note on Nomenclature: This guide specifically addresses 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (
Executive Summary
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane is a unique organofluorine species that exists at the boundary of covalent ortho-amides and ionic guanidinium salts.[1][2] Its utility lies in its ability to act as a reservoir for the trifluoromethyl anion (
Successful utilization of this reagent depends entirely on solvent polarity and temperature control .[1][2] The reagent exists in a delicate equilibrium between its covalent form (stable, soluble in ethers) and its ionic form (reactive, requires polar aprotic media).[1][2] Improper solvent selection leads to immediate hydrolysis (protic solvents) or carbene decomposition (high-temperature/non-stabilizing solvents).[1]
Mechanistic Basis for Solvent Selection[1][2]
The reactivity of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane is governed by the heterolytic cleavage of the
The Equilibrium
In solution, the molecule undergoes reversible ionization:
-
Covalent Form: Favored in non-polar or moderately polar solvents (e.g.,
, THF).[1][2] -
Ionic Form: Favored in high-dielectric, polar aprotic solvents (e.g., MeCN, DMF).[1][2] This is the reactive state for trifluoromethylation but also the most unstable, as free
is prone to -elimination to form difluorocarbene ( ) and fluoride ( ).[1][2]
Solvent Compatibility Matrix[1][2]
| Solvent Class | Representative Solvents | Compatibility | Mechanistic Impact |
| Polar Aprotic (Nitriles) | Acetonitrile (MeCN) , Propionitrile | Ideal | Stabilizes the guanidinium cation |
| Polar Aprotic (Amides) | DMF, DMAc, NMP | Good | Strong cation solvation.[1][2] However, high basicity can accelerate carbene formation if T > -20°C. Hard to remove.[1][2] |
| Ethers | THF , Glyme (DME), | Excellent | Solubilizes the covalent form.[1][2] THF/Glyme mixtures are ideal for low-temperature lithiation or controlled release of |
| Chlorinated | DCM, Chloroform | Caution | The "naked" nature of the generated anion can lead to nucleophilic attack on the solvent (Cl/F exchange or deprotonation).[1][2] |
| Protic | Water, Methanol, Ethanol | FATAL | Immediate hydrolysis to Hexamethylguanidinium fluoride and Fluoroform ( |
Visualization: Reactivity & Solvent Influence[1][3]
The following diagram illustrates the solvent-dependent equilibrium and the competing decomposition pathways.
Figure 1: Equilibrium dynamics of the HMG-CF₃ adduct.[1] Polar solvents drive the equilibrium toward the reactive ionic species, while temperature control prevents decomposition.[1][2]
Experimental Protocols
Protocol A: Synthesis of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
Rationale: This reagent is often prepared in situ or freshly synthesized due to its sensitivity.[1][2]
Reagents:
-
Hexamethylguanidinium chloride (HMG-Cl)[1]
-
(Trifluoromethyl)trimethylsilane (
, Ruppert-Prakash Reagent)[1][2]
Step-by-Step:
-
Fluoride Exchange: In a glovebox or under Argon, suspend HMG-Cl (1.0 eq) and anhydrous KF (1.2 eq) in dry MeCN. Stir at RT for 24h.[1][2]
-
Filtration: Filter the mixture under inert atmosphere to remove KCl and excess KF. The filtrate contains Hexamethylguanidinium Fluoride (HMG-F).[1]
-
Adduct Formation: Cool the HMG-F solution to -40°C.
-
Addition: Dropwise add
(1.05 eq).[1][2] -
Reaction: Allow the mixture to warm to RT. The silyl fluoride byproduct (
) is volatile/inert in this context.[1] -
Isolation: Remove volatiles in vacuo. The residue is the target 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane.[1][2][3][4] It can be recrystallized from THF/Hexane if necessary.[1][2]
Protocol B: Nucleophilic Trifluoromethylation of Benzaldehyde
Rationale: Demonstrates the use of the reagent as a
Reagents:
-
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (1.2 eq)[1][2][5]
-
Benzaldehyde (1.0 eq)[1]
-
Solvent: THF (Tetrahydrofuran) or DME (Dimethoxyethane), anhydrous.[1][2]
Step-by-Step:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon.
-
Dissolution: Dissolve 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane in THF (0.2 M concentration).
-
Cooling: Cool the solution to -50°C using an acetone/dry ice bath. Crucial: The reagent is stable, but the generated anion is not.
-
Substrate Addition: Add Benzaldehyde slowly via syringe.
-
Reaction: Stir at -50°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench with 1M HCl. This protonates the alkoxide and hydrolyzes the guanidinium byproduct.[1][2]
-
Workup: Extract with
, wash with brine, dry over . -
Analysis: Analyze by
NMR (expect signal around -75 to -80 ppm for the trifluoromethyl carbinol).
Critical Troubleshooting & Safety
-
Moisture Sensitivity: The reagent is extremely hygroscopic.[1][2] Even trace water (ppm level) in the solvent will protonate the intermediate, producing fluoroform (
, gas) and urea byproducts.[1][2] Solvents must be dried over molecular sieves (3Å or 4Å) for at least 48h. -
Temperature Limits: Never heat the reaction above 0°C before quenching. The "naked"
anion has a half-life of minutes at room temperature in the absence of a trapping electrophile.[1][2] -
Container Compatibility: Avoid standard borosilicate glass if the reaction is expected to generate significant fluoride ions over long periods (etching).[1][2] However, for short trifluoromethylation runs, glass is acceptable.[1][2] PFA/PTFE vessels are preferred for storage.[1][2]
References
-
Kolomeitsev, A. A., Bissky, G., Kirsch, P., & Röschenthaler, G. V. (2000).[1][2][6] A simple route to hexamethylguanidinium fluoride. Journal of Fluorine Chemistry, 103(2), 159-161.[1][2] Link
-
Röschenthaler, G. V., Lork, E., Bissky, G., & Kolomeitsev, A. A. (2002).[1][2] Crystal structure of hexamethylguanidinium difluorotrimethylsilicate. Zeitschrift für Kristallographie - New Crystal Structures, 217(3), 399-400.[1][2] Link[1]
-
Prakash, G. K. S., & Yudin, A. K. (1997).[1][2] Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.[1][2] Link
-
Wieland, G., et al. (1988).[1][2] Tetrakis(dimethylamino)ethylene: Identification of impurities and compatibility. Analytical Chemistry, 60(13), 1309-1313.[1][2] (Provided for context on TDAE handling). Link[1]
Sources
Application Note: Advanced Handling of Air-Sensitive Fluorinated Amino Reagents in Inert Atmospheres
Introduction: The Stability-Reactivity Paradox
In modern drug discovery, the "Fluorine Effect" is a cornerstone strategy for modulating metabolic stability (pKₐ) and lipophilicity (LogP). However, the reagents required to introduce fluorine into sensitive scaffolds—specifically aminosulfur trifluorides like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)—present a significant handling paradox.[1] They are essential for converting alcohols to alkyl fluorides and ketones to gem-difluorides, yet they are thermodynamically unstable and kinetically aggressive toward atmospheric moisture.
This guide provides a rigorous, field-proven protocol for handling these reagents within a glovebox environment. Unlike standard air-sensitive reagents (e.g., organolithiums), fluorinated amino reagents pose a dual threat: hydrolysis releases Hydrofluoric Acid (HF) , which not only compromises safety but actively degrades the glovebox infrastructure (window etching) and catalyst beds.
Target Reagents[2][3][4][5][6][7][8][9]
-
Liquids: DAST, Deoxo-Fluor®, Fluolead™
-
Solids: XtalFluor-E®, XtalFluor-M® (Crystalline salts, enhanced stability but still hygroscopic)
The Chemistry of Instability
To handle these reagents safely, one must understand their decomposition pathway.[2] The primary failure mode is hydrolysis, driven by the high bond energy of S-F and H-F bonds.
Mechanism of Decomposition
Upon contact with moisture (
Consequences:
-
Stoichiometric Drift: The reagent concentration decreases, leading to incomplete conversion.
-
Autocatalytic Etching: The released HF attacks borosilicate glass (
), generating more water, which fuels further hydrolysis in a destructive cycle.
Visualization: The Hydrolysis-Corrosion Cycle
The following diagram illustrates the self-perpetuating cycle of destruction that occurs when moisture management fails.
Caption: Figure 1. The autocatalytic decomposition loop. Note how glass etching regenerates water, accelerating reagent degradation.
Glovebox Environment Management
Handling fluorinated amines requires a modified glovebox atmosphere strategy. Standard "circulation" modes can result in permanent damage to the purification train.
Atmosphere Specifications
-
Moisture:
(Critical). -
Oxygen:
(Less critical for fluorination, but essential for general box health). -
Gas Type: Nitrogen (
) is sufficient. Argon ( ) is only necessary if coupling partners (e.g., Lithium intermediates) are involved.
Catalyst Protection (Crucial)
The copper catalyst in glovebox purifiers removes
Protocol:
-
Switch to "Static" or "Purge" Mode: Before opening the reagent bottle, turn off the main circulation fan or switch the box to "Purge" (single-pass) mode if equipped.
-
Solvent Trap: Ensure the charcoal solvent trap is fresh. It acts as the primary defense for the catalyst bed.
-
Post-Work Purge: After sealing the reaction vessels, perform a box purge (flush with fresh gas for 5–10 minutes) before re-engaging the circulation/purifier.
Material Compatibility Guide
Selecting the wrong container is the most common error. Use this compatibility matrix for planning.
| Material | Compatibility | Notes |
| Borosilicate Glass | ⚠️ Short-Term Only | Acceptable for rapid reactions (<4 hrs). Must be oven-dried (>120°C). Long-term storage will result in etching and contamination. |
| PFA / FEP | ✅ Excellent | The gold standard. Chemically inert to HF and fluorinating agents. Use for all storage and long reactions. |
| Stainless Steel (316) | ⚠️ Conditional | Resistant to anhydrous F-reagents due to passivation. Corrodes instantly if moisture/HF is present. Use disposable needles. |
| Polypropylene (PP) | ✅ Good | Disposable syringes are compatible for transfer. Avoid long-term storage (solvent swelling). |
| Rubber Septa | ❌ Poor | DAST vapors degrade natural rubber. Use Teflon-lined silicone septa only. |
Operational Protocols
Protocol A: Handling Liquid Reagents (DAST, Deoxo-Fluor)
Objective: Transfer liquid reagent without dripping or vapor release.
-
Preparation:
-
Bring PFA vials or oven-dried glassware into the box via the antechamber.
-
Use an all-plastic syringe (Norm-Ject® type) or a glass syringe with a PTFE-tipped plunger. Avoid standard rubber-plunger syringes as they may swell.
-
-
Transfer:
-
Do not pour.[3] Always use a syringe.
-
Technique: Withdraw the plunger slowly to prevent cavitation (bubble formation).
-
Wipe: After withdrawal, wipe the needle with a Kimwipe to prevent drops from falling onto the glovebox floor (which causes immediate corrosion).
-
-
Reaction Setup:
-
Add the reagent dropwise to the substrate solution (typically in DCM or THF) at room temperature or chilled (using a glovebox-compatible cold well).
-
Venting: Although the reaction is often done in a sealed vial, ensure headspace is sufficient.[4] If scaling up (>5g), use a pressure-relief vial to accommodate potential gas expansion (
or if quenching occurs).
-
Protocol B: Handling Solid Reagents (XtalFluor-E/M)
Objective: Weighing static-prone solids without loss.
-
Static Control: Fluorinated salts are often static-charged and "fly" when weighed.
-
Use an anti-static gun (ionizer) on the spatula and weighing boat before touching the powder.
-
-
Weighing:
-
Weigh directly into the reaction vial if possible to avoid transfer losses.
-
If using a weighing boat, use glossy paper or an aluminum boat; plastic boats often retain powder due to static.
-
-
Promoter Addition:
-
Remember that XtalFluors require a promoter (DBU,
) to activate. Add the solid reagent first, then the liquid promoter via syringe.
-
Protocol C: Quenching & Waste Disposal (Safety Critical)
Never quench these reagents inside the glovebox circulation loop.
-
Sealing: Tightly cap all reaction mixtures and waste vials inside the box. Tape the caps with electrical tape for extra security during transfer out.
-
Removal: Transfer sealed vessels out via the antechamber immediately.
-
Quenching (In Fume Hood):
Workflow Visualization
The following flowchart outlines the "Safe Path" for handling these reagents, emphasizing the critical decision points for material selection and atmosphere control.
Caption: Figure 2. Operational workflow ensuring catalyst protection and safe quenching.
References
-
Lal, G. S., et al. (1999).[7] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1][7] Chemical Communications.[7]
-
Beaulieu, F., et al. (2009).[8] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters.
-
Sigma-Aldrich. "Technical Bulletin: Handling Air-Sensitive Reagents." Merck KGaA.
-
American Chemical Society. "Reagent Guide: Deoxofluorination." ACS Pharmaceutical Roundtable.[9]
-
L'Heureux, A., et al. (2010).[8][10] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[8][10] Journal of Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chem.purdue.edu [chem.purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. Sci-Hub. Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability / Chemical Communications, 1999 [sci-hub.ru]
- 8. XtalFluor-E® | Sigma-Aldrich [sigmaaldrich.com]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. XtalFluor-E® | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Prevention and Troubleshooting of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane Hydrolysis
Introduction for the Modern Researcher:
Welcome to the technical support guide for 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane. This unique trifluoromethylated aminal is a powerful building block in contemporary drug discovery and synthetic chemistry, prized for its ability to introduce the trifluoromethyl moiety.[1] However, its high reactivity is intrinsically linked to a significant sensitivity to moisture. This guide is structured as a direct Q&A with our application scientists, moving beyond simple instructions to explain the chemical principles behind our recommended protocols. Our goal is to empower you with the expertise to not only prevent hydrolysis but also to diagnose and resolve it, ensuring the integrity and reproducibility of your critical experiments.
Section 1: Understanding the Vulnerability: The "Why" Behind Hydrolysis
Q1: Why is 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane so exceptionally sensitive to water?
A1: The compound's reactivity stems from its chemical structure as an aminal bearing a potent electron-withdrawing group.
-
Aminal Structure: The core is a carbon atom bonded to three nitrogen atoms of the dimethylamino groups. Aminals are known to be susceptible to hydrolysis, which cleaves the C-N bonds.
-
Inductive Effect of the Trifluoromethyl (-CF₃) Group: The three fluorine atoms are highly electronegative, pulling electron density away from the central carbon atom. This induction makes the central carbon highly electrophilic and, therefore, a prime target for nucleophilic attack by water.
Even trace amounts of water can initiate the hydrolysis cascade, leading to the irreversible decomposition of the reagent into trifluoroacetaldehyde and dimethylamine. This not only consumes your valuable reagent but also introduces reactive byproducts that can interfere with your desired chemical transformation.
Caption: Standard workflow for setting up a moisture-sensitive reaction.
Q5: How can I ensure my solvents and other reagents are sufficiently dry?
A5: Commercially available anhydrous solvents are a good starting point, but their water content can increase after opening. For highly sensitive reactions, it is best practice to freshly dry your solvents.
| Solvent | Recommended Drying Method | Achievable Water Content (ppm) |
| Tetrahydrofuran (THF) | Reflux over sodium/benzophenone ketyl, then distill. [2] | < 10 ppm |
| Dichloromethane (DCM) | Reflux over calcium hydride (CaH₂), then distill. [3][2] | ~13 ppm [3] |
| Acetonitrile (MeCN) | Stand over 4Å molecular sieves, then distill from CaH₂. [2] | < 10 ppm |
| Toluene | Reflux over sodium, then distill. | < 10 ppm |
| Methanol (MeOH) | Stand over activated 3Å molecular sieves for >72h. [3] | ~33 ppm (dried with KOH) [3] |
Note: A quantitative study found that simply storing THF over activated 3Å molecular sieves (20% m/v loading) for 48 hours can achieve very low ppm water levels, offering a safer alternative to reactive metal stills. [3]
Section 3: Troubleshooting Guide: Identifying and Resolving Hydrolysis
Even with careful technique, problems can arise. This section provides a systematic approach to diagnosing hydrolysis and identifying the source of water contamination.
Q6: My reaction failed. How can I confirm if reagent hydrolysis was the cause?
A6: Two primary analytical techniques are indispensable for this diagnosis: Nuclear Magnetic Resonance (NMR) spectroscopy and Karl Fischer (KF) titration.
Method 1: ¹H NMR Spectroscopy
This method allows you to visualize the chemical composition of your sample. By comparing the spectrum of a suspect reagent bottle with a reference, you can identify the presence of hydrolysis byproducts.
-
Signature of Degradation: Look for a broad singlet corresponding to the N-H proton of dimethylamine and signals for trifluoroacetaldehyde (which often exists as its hydrate in the presence of water). Simultaneously, you will observe a decrease in the intensity of the signals corresponding to the intact 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane.
-
Protocol for NMR Analysis:
-
Work in a glovebox or under a robust inert atmosphere.
-
Obtain a sample of the suspect reagent using a dry, inert gas-flushed syringe. [4] 3. Dissolve the sample in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆ that has been stored over molecular sieves).
-
Transfer the solution to a flame-dried NMR tube, and seal the tube with a septum or cap under an inert atmosphere. [5] 5. Acquire the ¹H NMR spectrum immediately. Time-course monitoring can reveal the rate of hydrolysis if it is ongoing. [6][7] Method 2: Karl Fischer (KF) Titration
-
KF titration is the gold standard for accurately quantifying water content in liquid and solid samples. [8][9]It is a direct measure of the contaminant itself. This technique is crucial for validating the dryness of your solvents and can also be used to determine the water content of the reagent if handled carefully.
| Feature | Volumetric KF Titration | Coulometric KF Titration |
| Principle | Iodine is added via a burette to react with water. [10] | Iodine is electrochemically generated in the titration cell. [11] |
| Best For | Samples with moderate to high water content (0.01% to 100%). [12] | Samples with trace amounts of water (0.0001% to 5%). [11] |
| Application | Checking the water content of "wet" solvents before drying. | Validating the dryness of "anhydrous" solvents and reagents. [11] |
Q7: I've confirmed hydrolysis. What are the likely sources of water contamination?
A7: Use the following flowchart to systematically identify the source of the problem. Every step is a potential point of failure.
Caption: A logical workflow for troubleshooting water contamination.
Section 4: Frequently Asked Questions (FAQs)
Q8: Can I just use a drying tube instead of a full inert atmosphere setup?
A8: For this reagent, no. A drying tube filled with, for example, CaCl₂, only protects the reaction from atmospheric moisture and does nothing to remove the oxygen or the ambient moisture already inside the flask. [13]The extreme sensitivity of this compound requires the complete removal of the initial atmosphere via a Schlenk line or the use of a glovebox.
Q9: What type of syringe and needle should I use for transfers?
A9: Use a gas-tight syringe that has been oven- or flame-dried and cooled in a desiccator. Use a long, stainless-steel needle (18-21 gauge) to transfer the liquid. [14]Before drawing the reagent, flush the syringe with inert gas 3-5 times. After drawing the liquid, pull a small "buffer" of inert gas into the needle tip to prevent the reagent from dripping and reacting with air at the needle opening during transfer. [4]
Q10: How do I properly dry my glassware?
A10: Laboratory glassware has a thin film of adsorbed moisture that must be removed. [15]The most effective method is to place the glassware in an oven at >125°C overnight. [16]For immediate use, glassware can be flame-dried under vacuum or while flushing with a stream of dry inert gas, but this requires more skill to ensure all surfaces are adequately heated. [16]
Q11: Is nitrogen or argon the better inert gas to use?
A11: For most applications, high-purity nitrogen is sufficient and more economical. Argon is denser than nitrogen and can provide a more stable "blanket" over the reaction, making it preferable for highly sensitive or lengthy reactions. [17]
References
- GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis.
- Scharlab. Karl Fischer water content titration.
- Mettler Toledo. What Is Karl Fischer Titration?.
- Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.
-
Wikipedia. Karl Fischer titration. Available at: [Link]
- Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
- Vertex AI Search. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
Chemistry LibreTexts. Drying Solvents. Available at: [Link]
- Frontier, A., University of Rochester. Tips & Tricks: Drying Methods.
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available at: [Link]
- Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
-
Jiang, et al. (2017). Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR. PMC - NIH. Available at: [Link]
-
Organic Chemistry Lab Techniques. Inert Atmosphere. YouTube. Available at: [Link]
- Biocyclopedia. Inert atmosphere methods | Laboratory techniques.
- Vertex AI Search. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
- Lab Supply Network. (2019). Top 6 Desiccant Types to Prevent Moisture Damage.
-
ResearchGate. How to create inert atmosphere?. Available at: [Link]
- Clariant. (2014). Desiccant Types and Performance.
-
Urban, et al. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. Available at: [Link]
-
ResearchGate. 1D ¹H NMR spectra of the biocatalyzed hydrolysis in the microreaction system. Available at: [Link]
-
Edco Supply Co. Understanding Desiccants: Function & Types. Available at: [Link]
-
AGM Container Controls. (2023). Selecting Desiccant Guide. Available at: [Link]
- Van Air Systems. (2023). Types of Commercial Desiccants: Where & How to Get the Best Solution.
-
ResearchGate. NMR analysis of hydrolysis reactions. Available at: [Link]
- DiVerdi, J. A. Exp. 21 NMR Study of a Reversible Hydrolysis Reaction.
-
J Org Chem. (2000). Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. Available at: [Link]
-
PubChem. 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane. Available at: [Link]
-
Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. youtube.com [youtube.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
- 13. researchgate.net [researchgate.net]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Optimizing Reactions with 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane
Welcome to the technical support hub for 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve reaction yields and troubleshoot common issues encountered when utilizing this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane.
Q1: What are the primary applications of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane?
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane is a powerful reagent primarily used for the introduction of a trifluoromethyl group (CF3) into organic molecules. Due to the unique properties conferred by fluorine, trifluoromethylated compounds are of significant interest in pharmaceuticals, agrochemicals, and materials science. This reagent can act as a nucleophilic trifluoromethylating agent or a precursor to other trifluoromethylating species.
Q2: What are the recommended storage and handling procedures for this reagent?
Proper storage and handling are critical for maintaining the reagent's reactivity and ensuring laboratory safety.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
Protect containers from physical damage and check regularly for leaks.[2][3]
Handling:
-
Ensure adequate ventilation to avoid inhalation of vapors.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4]
-
Avoid contact with skin and eyes.[4] In case of contact, rinse immediately and thoroughly with water.
-
Do not eat, drink, or smoke when handling the reagent.[2]
Q3: What are the known physical and chemical properties?
Understanding the physical properties of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane is essential for designing experiments and anticipating its behavior in different reaction conditions.
| Property | Value |
| Molecular Formula | C7H18F3N3 |
| Appearance | Typically a liquid |
| Solubility | Generally soluble in common organic solvents. |
| Stability | Stable under recommended storage conditions. |
Note: Specific properties like boiling point and density may vary based on purity.
Section 2: Troubleshooting Guide for Low Yields
Low yields are a common frustration in synthesis. This section provides a systematic approach to identifying and resolving the root causes of suboptimal reaction outcomes.
Issue 1: Incomplete Conversion of Starting Material
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted starting material alongside the desired product.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The molar ratio of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane to the substrate may be too low.
-
Solution: Increase the equivalents of the trifluoromethylating reagent incrementally (e.g., from 1.1 eq to 1.5 eq) and monitor the reaction progress.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Be mindful that higher temperatures can sometimes lead to side product formation.
-
-
Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent, limiting their ability to interact.
-
Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature. Consider using a co-solvent to improve solubility.[5]
-
-
Catalyst Deactivation (if applicable): If a catalyst is used, it may be poisoned by impurities or degrade under the reaction conditions.
-
Solution: Ensure all reactants and solvents are pure and dry. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst or using a more robust catalyst.
-
Issue 2: Formation of Significant Side Products
Symptoms: Multiple spots on a TLC plate or several peaks in a GC-MS chromatogram indicate the presence of undesired byproducts.
Potential Causes & Solutions:
-
Reaction Temperature is Too High: Elevated temperatures can provide enough energy for alternative reaction pathways to occur, leading to side products.
-
Solution: Lower the reaction temperature. A temperature screening is often necessary to find the optimal balance between reaction rate and selectivity.
-
-
Presence of Water or Protic Solvents: 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane can react with water or other protic species, leading to its decomposition and the formation of byproducts.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Reaction Time: Allowing the reaction to proceed for too long can lead to the decomposition of the desired product or further reactions to form byproducts.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC-MS, LC-MS) and quench the reaction once the starting material is consumed or the product concentration begins to decrease.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Sources
Decomposition products of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
Welcome to the technical support guide for 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane, herein referred to as TFTE. This document is intended for researchers, scientists, and drug development professionals utilizing TFTE in their experimental workflows. As a unique geminal diamine, TFTE offers novel reactivity but also presents specific stability challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Experimental Artifacts & Failures
This section addresses specific issues that may arise during the use of TFTE. The primary mode of decomposition under typical laboratory conditions is hydrolysis, which can be catalyzed by adventitious or intentionally added acid.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
-
Symptom: You are using TFTE as a reagent (e.g., as a fluoride source or a building block) and observe significantly lower than expected yields, or the reaction does not proceed to completion.
-
Potential Cause: The most probable cause is the hydrolytic decomposition of TFTE prior to or during your reaction. The central carbon atom is highly electrophilic and susceptible to attack by water. This process is accelerated by even trace amounts of acid. The decomposition products, dimethylamine and trifluoroacetaldehyde, are unlikely to be active in your desired reaction pathway.
-
Recommended Actions:
-
Reagent Integrity Check: Before use, verify the purity of your TFTE stock via ¹H or ¹⁹F NMR. Look for signals corresponding to dimethylamine or its protonated form, as well as trifluoroacetaldehyde (or its hydrate).
-
Strict Anhydrous Technique: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Use freshly distilled solvents and handle TFTE under an inert atmosphere (e.g., Argon or Nitrogen).
-
pH Control: If your reaction conditions are acidic, TFTE will rapidly decompose. Consider using a non-nucleophilic base to scavenge any protons if permissible for your reaction. If acidic conditions are required, the sequential addition of TFTE to the reaction mixture at low temperature may mitigate premature decomposition.
-
Issue 2: Appearance of Unexpected Signals in Analytical Data (NMR, LC-MS)
-
Symptom: Your post-reaction workup reveals unexpected peaks in your NMR spectrum or new masses in your LC-MS data that do not correspond to your starting materials or desired product.
-
Potential Cause: These signals likely belong to TFTE decomposition products. The key culprits are dimethylamine and trifluoroacetaldehyde. Under aqueous or acidic conditions, the C-N bonds of the aminal are cleaved.[1][2][3]
-
Recommended Actions:
-
Identify the Byproducts: Compare your data to known spectra for the suspected decomposition products. A summary is provided in the table below.
-
Modify Workup Procedure: Aqueous workups are a common source of hydrolysis. If your product is compatible, consider a non-aqueous workup, such as direct filtration through a plug of silica or celite with anhydrous solvents.
-
Protocol for Analysis: For analyzing reaction progress via techniques like GC-MS or LC-MS, quench a small aliquot of the reaction mixture in a pre-chilled, anhydrous solvent (e.g., acetonitrile with a dessicant) before injection to minimize decomposition during sample preparation and analysis.
-
Table 1: Common Decomposition Products and Their Analytical Signatures
| Decomposition Product | Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| Dimethylamine | C₂H₇N | 45.08 | ¹H NMR: Singlet ~2.2-2.7 ppm (can be broad if exchanging). MS (EI): m/z 45, 44. |
| Trifluoroacetaldehyde | C₂HF₃O | 98.02 | ¹⁹F NMR: Singlet ~ -77 ppm. Often observed as its hydrate (CF₃CH(OH)₂) in the presence of water. |
Issue 3: Pressure Buildup in Storage Vessel or Reactor
-
Symptom: A sealed container of TFTE or a reaction vessel containing TFTE shows an unexpected increase in pressure.
-
Potential Cause: This could be due to thermal decomposition, especially if the material has been exposed to elevated temperatures. While the C-CF₃ bond is strong, high temperatures can lead to fragmentation. A more likely cause is the reaction of TFTE with acidic impurities, generating dimethylamine, which is a gas at room temperature (Boiling Point: 7 °C).
-
Recommended Actions:
-
Immediate Caution: Handle the vessel with care in a well-ventilated fume hood. Cool the vessel if it is warm to the touch.
-
Safe Venting: Use appropriate procedures to safely vent the excess pressure.
-
Storage Review: Ensure TFTE is stored in a cool, dry, and dark place, away from any potential acid sources. Check the compatibility of storage container materials.
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the primary decomposition pathway for TFTE?
-
A1: The most significant and common decomposition pathway under standard laboratory conditions is hydrolysis. The aminal structure is sensitive to water, and this reaction is catalyzed by acids. The process involves the cleavage of the carbon-nitrogen bonds to yield trifluoroacetaldehyde and three equivalents of dimethylamine.[1][2][3]
-
-
Q2: How should I properly store 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane?
-
A2: TFTE should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. It should be kept in a cool (refrigerated if possible), dry, and dark environment. Avoid storing it near acids or other reactive chemicals.
-
-
Q3: What are the expected thermal decomposition products?
-
Q4: Can I use TFTE in protic solvents like methanol or ethanol?
-
A4: Use in protic solvents is not recommended. Alcohols can act as proton sources and nucleophiles, leading to solvolysis, which is analogous to hydrolysis. This will degrade the reagent and introduce impurities into your reaction. If a protic solvent is absolutely necessary, the reaction should be conducted at very low temperatures, and the TFTE should be added last.
-
-
Q5: My reaction requires Lewis acid catalysis. Is TFTE compatible?
-
A5: Caution is advised. The nitrogen atoms in TFTE are Lewis basic and will readily coordinate to Lewis acids. This interaction can activate the C-N bonds towards cleavage, effectively decomposing the reagent. In some cases, this reactivity can be harnessed synthetically, but it is a key compatibility issue to consider.[6]
-
III. Experimental Protocols & Visualizations
Protocol: Quality Control of TFTE via ¹H NMR
-
Preparation: In a glovebox or under an inert atmosphere, prepare a clean, dry NMR tube.
-
Sample: Add ~5-10 mg of TFTE to the NMR tube.
-
Solvent: Add ~0.6 mL of an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃). Ensure the solvent is from a fresh, sealed ampoule or has been properly dried.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Check for the presence of a singlet corresponding to the N(CH₃)₂ protons of TFTE. Integrate this peak. Search for a broad singlet around 2.2-2.7 ppm, which indicates the presence of dimethylamine. The relative integration of this peak compared to the main TFTE peak can provide a semi-quantitative measure of decomposition.
Diagram: Primary Decomposition Pathway (Hydrolysis)
The following diagram illustrates the acid-catalyzed hydrolysis of TFTE, which is the most common decomposition route encountered in a laboratory setting.
Caption: Acid-catalyzed hydrolysis of TFTE.
IV. References
-
Imine and Enamine Hydrolysis - Organic Chemistry Tutor. Provides a general mechanism for the hydrolysis of C-N bonds adjacent to activating groups, which is analogous to the decomposition of TFTE.
-
Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. Details the step-by-step mechanism of hydrolysis for related compounds, highlighting the role of protonation and water as a nucleophile.
-
Enamines - Master Organic Chemistry. Discusses the reactivity of enamines, including their susceptibility to hydrolysis with aqueous acid, a principle applicable to the aminal structure of TFTE.
-
Enamine - Wikipedia. General encyclopedia entry describing the formation and reactivity of enamines, including hydrolysis back to carbonyl compounds.
-
Synthesis by Hydrolysis - Thieme E-Books. A chapter detailing the hydrolysis of various nitrogen-containing functional groups, establishing the general principles of their instability in aqueous or acidic media.
-
Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. This article on a related compound demonstrates the reactivity of the aminal structure with Lewis acids, which can induce deamination.
-
1,1,1-Trichloro-2,2,2-trifluoroethane - PubChem. Provides data on an analogous halogenated ethane, including decomposition information indicating the release of toxic vapors upon heating.
-
Process for preparing 1,1,1-trifluoro-2,2-dichloroethane - Google Patents. This patent describes high-temperature reactions of related fluorinated ethanes, giving insight into their thermal stability and potential for byproduct formation.
-
The analysis of 1,1,2 - trifluoro - 1,2 - dichloroethane thermal decomposition process - Fluorine Notes. A study on the thermal decomposition of a related chlorofluoroethane, outlining potential breakdown products at high temperatures.
-
2,2-Dichloro-1,1,1-trifluoroethane - PubChem. This entry notes that decomposition on heating can produce phosgene, hydrogen fluoride, and hydrogen chloride, highlighting the potential hazards of thermally degrading halogenated ethanes.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane - Google Patents [patents.google.com]
- 5. Volume # 1(8), January - February 2000 — "The analysis of 1,1,2 - trifluoro - 1,2 - dichloroethane thermal decomposition process" [notes.fluorine1.ru]
- 6. Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Bulky Amino Bases
Welcome to the technical support center for researchers utilizing sterically hindered amino compounds, such as tris(dimethylamino)ethane analogues. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental phenomena and provide you with robust, self-validating protocols.
Section 1: Foundational Concepts - The Double-Edged Sword of Steric Hindrance
This section addresses the fundamental principles governing the behavior of sterically bulky bases. Understanding these concepts is crucial for effective troubleshooting.
Q1: What is steric hindrance, and how does it specifically affect bulky amine bases like tris(dimethylamino)ethane analogues?
A: Steric hindrance is a phenomenon where the physical bulk of atoms or groups of atoms in a molecule prevents or slows down a chemical reaction.[1][2] Imagine trying to park a large truck in a compact parking spot—the sheer size creates a physical barrier. In chemistry, bulky substituents around a reactive center, like the nitrogen atom in many amine bases, create a congested environment.[3][4]
For bulky amines, this has a critical effect:
-
Reduced Nucleophilicity: The primary role of a nucleophile is to attack an electron-deficient center (an electrophile) to form a new bond.[1] Steric bulk around the nitrogen's lone pair of electrons physically blocks this attack. The base is too large to approach the electrophilic center effectively.[5]
-
Preserved Basicity: Basicity is the ability to accept a proton (H+). Protons are extremely small and can access the nitrogen's lone pair even when it is surrounded by bulky groups.[6]
Therefore, a key feature of bases like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) is that they are strong bases but poor nucleophiles .[6][7][8] This is not a flaw but a desirable characteristic exploited to prevent unwanted side reactions.[2]
Caption: Figure 1. Comparison of a non-hindered vs. a sterically hindered base.
Section 2: Troubleshooting Common Experimental Issues
This section provides a question-and-answer guide to specific problems you may encounter in the lab.
Q2: My deprotonation reaction is slow or gives a low yield. I've confirmed my reagents are pure. What should I try?
A: Sluggish reactivity with a hindered base is a classic challenge related to overcoming the activation energy barrier. The bulky nature of the base requires more energy for a successful proton abstraction compared to a smaller base.
Troubleshooting Steps & Explanations:
-
Increase Reaction Temperature: Providing more thermal energy helps the molecules overcome the steric repulsion, increasing the frequency of effective collisions between the base and the acidic proton. Start by increasing the temperature in 10-20°C increments.
-
Change the Solvent: The solvent cage around the base can increase its effective steric bulk. Highly coordinating or polar solvents might hinder the base's mobility. Switching to a less coordinating, non-polar aprotic solvent like toluene or dioxane can sometimes improve reaction rates.
-
Increase Reaction Time: Some reactions involving hindered bases are simply kinetically slow. If you observe product formation but the reaction stalls, extending the reaction time (e.g., from 4 hours to 12 or 24 hours) may be all that is needed.
-
Re-evaluate Base Strength (pKa): Ensure the pKa of your base's conjugate acid is sufficiently high to deprotonate your substrate effectively. If the pKa values are too close, the deprotonation will be an equilibrium process, leading to incomplete reaction. For very weak acids, a stronger, albeit still hindered, base might be necessary.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Rationale |
| Temperature | Reflux | 50-80 °C | Room Temp | Overcomes activation energy from steric repulsion. |
| Solvent | Toluene, Dioxane | THF, Acetonitrile | Dichloromethane | Non-polar aprotic solvents can minimize hindering solvent effects. |
| Base Choice | Proton Sponge (pKa ~12.1) | DBU (pKa ~13.5) | DIPEA (pKa ~11) | Match the base strength to the acidity of the substrate.[7][9] |
Experimental Protocol: Optimizing a General Deprotonation Reaction
-
Setup: Under an inert atmosphere (N₂ or Ar), add your substrate (1.0 eq) to a flame-dried round-bottom flask containing a stir bar.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., Toluene) to achieve a typical concentration (e.g., 0.1-0.5 M).
-
Base Addition: Add the sterically hindered base (e.g., DIPEA, 1.2-1.5 eq) dropwise via syringe at room temperature.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 80°C) and monitor by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).
-
Analysis: If the reaction is incomplete after 12h, consider increasing the temperature further or switching to a stronger base in a separate experimental run.
Q3: I intended to perform a substitution (Sₙ2) reaction, but I'm getting the elimination (E2) product almost exclusively. Why is this happening?
A: You are observing the intended and powerful application of a sterically hindered base. These bases are specifically used to favor elimination over substitution.[10]
-
Sₙ2 Pathway: Requires the nucleophile to attack a carbon atom. This approach is highly sensitive to steric hindrance on both the base (nucleophile) and the substrate.[1][11]
-
E2 Pathway: Requires the base to abstract a proton from a carbon adjacent to the leaving group. Protons are on the periphery of the molecule and are much more sterically accessible.[5]
Because your bulky base cannot access the electrophilic carbon (Sₙ2), it preferentially abstracts an accessible proton, leading to the E2 product.[5][11]
To favor substitution, you must change your base. Switch to a smaller, less hindered base that is also a good nucleophile, such as triethylamine or, in some cases, an inorganic base like K₂CO₃ if applicable.
Caption: Figure 2. Decision workflow for substitution vs. elimination reactions.
Section 3: Advanced FAQs
Q4: What are the key differences between common non-nucleophilic bases like DIPEA and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge)?
A: While both are hindered bases, their structures and mechanisms differ, making them suitable for different applications.
| Feature | N,N-Diisopropylethylamine (DIPEA) | 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) |
| Structure | Acyclic tertiary amine[8] | Rigid, peri-substituted naphthalene[9] |
| Basicity (pKa of conj. acid) | ~11 (in water)[7] | ~12.1 (in water)[9] |
| Mechanism | Standard proton abstraction by the nitrogen lone pair. | Protonation relieves severe steric strain between the two dimethylamino groups, making it an exceptionally strong but slow base.[9][12][13] |
| Key Application | General-purpose proton scavenger in peptide couplings, alkylations, and cross-coupling reactions.[7][8] | Deprotonation of very weak acids where an extremely strong, non-nucleophilic neutral base is required.[9] |
| Consideration | Industry standard, relatively inexpensive. | More expensive, often used when other bases fail. Its high affinity for protons makes it a "proton sponge".[9] |
Q5: Are there any specific safety precautions for tris(dimethylamino) compounds and their analogues?
A: Yes. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include:
-
Flammability: Many amine bases are flammable liquids and should be handled away from ignition sources.[14][15]
-
Corrosivity: They are corrosive and can cause severe skin and eye burns upon contact.[15][16] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: They can be harmful if inhaled or absorbed through the skin.[15] All manipulations should be performed in a well-ventilated chemical fume hood.
References
-
Oreate AI. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. Retrieved from [Link]
-
Wikipedia. (n.d.). Tris(dimethylamino)methane. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]
-
ResearchGate. (2025). Thermochemical and structural properties of DMAN-“proton sponges”. Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Bis(dimethylamino)naphthalene. Retrieved from [Link]
-
Chemeurope.com. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
YouTube. (2025). MCQ-S3: Basicity of proton sponge (1,8-Bis(dimethylamino)naphthalene) by Dr. Tanmoy Biswas (PhD). Retrieved from [Link]
-
ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]
-
Reddit. (2023). Reasoning for choosing sterically-hindered base. r/chemhelp. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). 1,2-BIS(DIMETHYLAMINO)ETHANE HAZARD SUMMARY. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 4. fastercapital.com [fastercapital.com]
- 5. reddit.com [reddit.com]
- 6. N,N-Diisopropylethylamine [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 9. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. 1,2-DI-(DIMETHYLAMINO)ETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. nj.gov [nj.gov]
- 16. Tris(dimethylamino)methane - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability Optimization for 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
Based on the chemical properties and synthesis data of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (also referred to as a perfluoroalkylated orthoamide or guanidinium adduct), here is the technical support guide.
Executive Summary
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (CAS: N/A, derivative of Hexamethylguanidinium) is a specialized push-pull fluorinated scaffold . Structurally, it consists of an electron-rich guanidino-like carbon covalently bonded to an electron-withdrawing trifluoromethyl group (
Core Stability Challenge: The molecule exists in a delicate energetic minimum.[1] The primary stability risk is thermal heterolysis of the
This guide defines the precise temperature windows and handling protocols required to maintain the integrity of this reagent during storage and experimental application.
Critical Stability Parameters
| Parameter | Optimized Value | Technical Rationale |
| Storage Temperature | -20°C (± 5°C) | Prevents spontaneous C-C bond heterolysis and suppresses slow thermal rearrangement. |
| Synthesis/Reaction Temp | 0°C to +50°C | Synthesis via Ruppert-Prakash reagent transfer is viable at 50°C, but prolonged exposure promotes dissociation.[1] |
| Atmosphere | Argon / Nitrogen | The electron-rich |
| Solvent Compatibility | MeCN, Et₂O (Anhydrous) | Protic solvents (MeOH, H₂O) cause immediate decomposition.[1] Chlorinated solvents are generally stable if acid-free.[1] |
Troubleshooting & Optimization Guide (Q&A)
Q1: My sample shows yellowing and precipitate formation after storage at Room Temperature (25°C). Is it still usable?
Diagnosis: Thermal Degradation / Hydrolysis.
Technical Insight: Pure 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane should be a colorless liquid or low-melting solid. Yellowing often indicates the formation of Hexamethylguanidinium fluoride salts or polymerization byproducts derived from difluorocarbene (
-
Mechanism: At elevated temperatures, the equilibrium shifts toward ionization:
The transient loses to form , which forms yellow/brown oligomers. -
Action: Analyze via
NMR. If the characteristic singlet for the group (approx. -68 to -70 ppm) is diminished or new signals appear (e.g., fluoride at -150 ppm), purify or discard. Future Protocol: Store strictly at -20°C.
Q2: Can I heat the reaction mixture above 50°C to drive the yield?
Recommendation: Proceed with Extreme Caution. Technical Insight: While synthesis has been reported at 50°C [1], this temperature represents a kinetic maximum for the formation step.[1]
-
Risk: Above 50°C, the entropy-driven dissociation of the
bond becomes dominant.[1] If you are using this compound as a reagent to transfer a group or modify a substrate, heating might be necessary to overcome the activation energy of transfer.[1] -
Optimization: If heating is required, use a sealed vessel (pressure tube) to prevent loss of volatile fragments and conduct the reaction in Acetonitrile (MeCN) , which stabilizes the polar transition state better than ethers.[1]
Q3: The compound fumes when the septum is removed. What is happening?
Diagnosis: Hydrolytic Decomposition.
Technical Insight: The "orthoamide" carbon (
-
Action: Handle only in a glovebox or under a positive pressure of dry Argon.[1] Never expose to ambient air.[1]
Mechanistic Stability Visualization
The following diagram illustrates the temperature-dependent stability pathways. At low temperatures, the covalent adduct is kinetically trapped.[1] As temperature (
Figure 1: Thermal and hydrolytic decomposition pathways.[1] The "Safe Zone" is defined by low temperature and anhydrous conditions.[1]
Experimental Synthesis & Validation Protocol
To ensure you are working with the stable form, follow this validation workflow based on the method by Kolomeitsev et al. [1].
-
Preparation : React Hexamethylguanidinium fluoride with (Trifluoromethyl)trimethylsilane (
) .[1] -
Solvent : Use anhydrous Acetonitrile or Diethyl Ether .[1]
-
Temperature Control :
-
Verification :
- NMR : Look for a singlet at -69.0 ppm (approx). Absence of peak at -150 ppm (free fluoride) confirms covalent stability.
References
-
Kolomeitsev, A. A., et al. (2000).[1] A simple route to hexamethylguanidinium fluoride and its reaction with (trifluoromethyl)trimethylsilane . Journal of Fluorine Chemistry, 103(2), 159-161.[1][2] [1]
-
Röschenthaler, G.-V., et al. (2002).[1] Synthesis and properties of hexamethylguanidinium salts . Zeitschrift für Naturforschung B, 57(4), 399.[1]
Sources
Technical Support Center: Troubleshooting Low Reactivity of Perfluoro-Amino Reagents
Topic: Overcoming Nucleophilic Deactivation in Perfluoroalkyl Amines (
The Core Problem: The "Fluorine Deactivation" Paradox
As researchers, we often introduce perfluoroalkyl groups to modulate lipophilicity (
The root cause is electronic. The strong electron-withdrawing inductive effect (
The pKa Cliff
To troubleshoot effectively, you must quantify this deactivation. Compare a standard alkyl amine to its fluorinated counterpart:
| Reagent | Structure | Approximate pKa (Conjugate Acid) | Relative Nucleophilicity |
| Ethylamine | ~10.7 | High (Standard) | |
| 2,2,2-Trifluoroethylamine | ~5.7 | Very Low | |
| Perfluoroaniline | ~0.5 - 1.0 | Extremely Low |
Implication: A standard EDC/NHS coupling protocol (optimized for amines with pKa ~10) will fail because the perfluoro-amine cannot effectively attack the activated ester. You must upgrade your electrophile's reactivity.
Visualizing the Reactivity Gap
The following diagram illustrates the reactivity hierarchy. To force a reaction with a perfluoro-amine, you must pair it with a high-energy electrophile.
Figure 1: Reactivity matching. Weak nucleophiles (Rf-Amines) require high-energy electrophiles (Acid Chlorides or Acyl Fluorides) to overcome the activation energy barrier.
Critical Troubleshooting Protocols
If your reaction is stalled, abandon standard peptide coupling conditions. Switch to one of the following "High-Force" protocols.
Protocol A: The Acid Chloride Method (Robust)
Best for: Simple substrates where acid stability is not a major concern.
-
Activation: Convert your carboxylic acid to an acid chloride using Oxalyl Chloride (
eq) and catalytic DMF in DCM. -
Evaporation: Remove excess oxalyl chloride strictly (vac. purge).
-
Coupling:
-
Solvent: DCM or THF (Anhydrous).
-
Base: Pyridine (
eq) or ( eq). Note: Pyridine is often superior here as it acts as both base and nucleophilic catalyst. -
Catalyst: DMAP (
eq). -
Addition: Add the perfluoro-amine (
eq).
-
-
Mechanism: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium ion, which is susceptible enough to be attacked even by the weak perfluoro-amine.
Protocol B: The "Acyl Fluoride" Technique (High Precision)
Best for: Sterically hindered substrates or when Acid Chlorides are too harsh. Recent literature suggests that Acyl Fluorides are superior electrophiles for electron-deficient amines due to the high stability of the C-F bond preventing side reactions, while maintaining high electrophilicity toward amines [3].
-
Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Conditions:
-
Mix Carboxylic Acid (
eq) + TFFH ( eq) + DIPEA ( eq) in DCM. -
Stir for 15 mins to generate the Acyl Fluoride in situ.
-
Add Perfluoro-amine (
eq).
-
-
Why it works: The resulting acyl fluoride is highly reactive toward amines but stable to water, allowing for cleaner reaction profiles with weak nucleophiles.
Solvent & Solubility Strategy
Perfluoro-reagents often suffer from "Solubility Mismatch"—they are hydrophobic and lipophobic (fluorophilic).
Q: My reagent forms a second phase or oils out. What solvent should I use?
A: Do not use pure hexane or pure methanol. You need a "Bridge Solvent."
| Solvent System | Recommendation | Why? |
| Trifluorotoluene (BTF) | Gold Standard | Dissolves both organic molecules and fluorous tags. High boiling point ( |
| DCM / DMF (1:1) | Good | DMF solubilizes the polar acid; DCM helps with the fluorous amine. |
| THF | Moderate | Good general solubility, but may not reach high enough temperatures for sluggish amines. |
| HFIP (Hexafluoroisopropanol) | AVOID | While it dissolves peptides well, HFIP is a strong H-bond donor and will further deactivate the amine lone pair, killing the reaction. |
Decision Tree: Troubleshooting Your Experiment
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic flowchart for optimizing perfluoro-amine conjugations.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the reaction?
A: Yes, and it is highly recommended. Because the reaction rate is slow due to electronic deactivation (
-
Recommendation:
in Trifluorotoluene (BTF) for 30-60 mins. -
Caution: 2,2,2-trifluoroethylamine is volatile (b.p. ~37°C).[1][2] You must use a sealed microwave vial to prevent reagent loss [5].
Q: My LCMS shows the mass of the product, but I can't isolate it. Where did it go? A: Fluorous compounds often behave poorly on standard C18 silica. They may stick irreversibly or elute in the solvent front depending on the chain length.
-
Solution: If you have a long perfluoro chain (
or longer), use Fluorous Solid Phase Extraction (F-SPE) . The product will bind to the fluorous silica while non-fluorous impurities wash away. Elute the product with MeOH or THF.
Q: Is the perfluoro-amine unstable?
A: Generally, no. Unlike standard amines which can oxidize, the electron-withdrawing group actually protects the nitrogen from oxidation. However, they are often volatile. Always store them cold and sealed. If using the hydrochloride salt, ensure you add enough base (e.g., DIPEA) to fully deprotonate it (
References
-
BenchChem. (2025).[3][4][5] A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Anilines. Retrieved from 6
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from 7
-
Organic & Biomolecular Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from 8[8]
-
National Institutes of Health (NIH). (2021). Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. Retrieved from 9
-
ChemicalBook. (2026). 2,2,2-Trifluoroethylamine Properties and Safety. Retrieved from 2[2]
Sources
- 1. sfdchem.com [sfdchem.com]
- 2. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoro-Ethane Reaction Purification
Welcome to the technical support center for post-reaction workup of trifluoro-ethane chemistries. This guide is designed for researchers, chemists, and process development professionals to effectively troubleshoot and resolve common challenges associated with the removal of amine byproducts from reaction crudes. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Amine Byproduct Removal
This section addresses specific problems encountered during the purification of trifluoro-ethane reaction products.
Question: I've performed a standard aqueous HCl wash, but my NMR analysis still shows significant amine residue. What's going wrong?
Answer: This is a common issue that can often be traced to one of several factors. Let's break down the potential causes and solutions:
-
Insufficient Acid Stoichiometry: The primary mechanism of an acidic wash is the conversion of a basic, organic-soluble amine (like triethylamine, TEA, or diisopropylethylamine, DIPEA) into its corresponding ammonium salt, which is highly soluble in the aqueous phase. If the amount of acid used is insufficient to protonate all the amine present, the remaining free amine will stay in the organic layer.
-
Solution: Ensure you are using a molar excess of acid relative to the initial amount of amine base used in your reaction. A 1.5 to 2.0 molar equivalent of acid is a good starting point.
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of a stable emulsion, trapping the ammonium salt at the interface and preventing efficient separation.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it by increasing the ionic strength of the aqueous phase.
-
-
The "Back-Extraction" Problem: If your desired product has a basic functional group, it too can be protonated and partition into the aqueous layer along with the amine salt. When you later basify the organic layer to neutralize excess acid, you might inadvertently deprotonate the amine salt trapped in residual aqueous droplets, converting it back to the organic-soluble free amine.
-
Solution: After the acidic wash, perform a wash with brine to remove as much of the water-dissolved amine salt as possible before proceeding to a basic wash (e.g., with NaHCO₃ solution) or drying with agents like MgSO₄ or Na₂SO₄.
-
Question: My target molecule is acid-sensitive. How can I remove amine byproducts without risking decomposition?
Answer: This is a critical consideration where a standard strong acid wash is not viable. In such cases, we must use alternative methods that do not create a harsh acidic environment.
-
Use a Weaker, Buffered Acid: A saturated solution of ammonium chloride (NH₄Cl) provides a mildly acidic environment (pH ~4.5-5.5) that is often sufficient to protonate common amines like TEA (pKa of conjugate acid ~10.7) without damaging sensitive functional groups. Multiple washes may be necessary for complete removal.
-
Solid-Phase Scavengers: An excellent alternative is to use solid-supported scavengers. These are functionalized resins that selectively bind to the impurity.
-
Isocyanate Resins: These resins react covalently and irreversibly with primary and secondary amines.
-
Strongly Acidic Cation Exchange Resins (SCX): These resins operate on an ion-exchange principle. The crude mixture is loaded onto the column, the neutral product is washed off, and the basic amine is retained on the resin. The amine can then be released later by washing with a stronger base like ammonia in methanol. This method is exceptionally clean and effective.
-
-
Azeotropic Distillation: For volatile amines like triethylamine (Boiling Point: 89°C), co-evaporation with a solvent like toluene under reduced pressure can be effective, though this is more suited for large-scale operations and may not be practical for small lab-scale experiments.
Workflow for Selecting a Purification Strategy
The following decision tree can help guide your choice of purification method based on the properties of your product and the amine impurity.
Caption: Decision tree for amine byproduct purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common amine byproducts in trifluoro-ethane reactions?
The most frequently used amines are tertiary amines that act as non-nucleophilic bases to scavenge the acid (e.g., HF or triflic acid) generated during the reaction. Common examples include Triethylamine (TEA), Diisopropylethylamine (DIPEA, Hünig's base), and N-methylmorpholine (NMM).
Q2: Why is it crucial to remove these amine byproducts?
Residual amines can have several detrimental effects:
-
Interference with subsequent reactions: They can act as unwanted catalysts or bases in the next synthetic step.
-
Crystallization issues: Impurities can inhibit or disrupt the crystal lattice formation of the desired product.
-
Pharmacological activity: In drug development, residual amines are process-related impurities that must be controlled to meet strict regulatory limits (as defined by ICH guidelines) due to their potential toxicity.
-
Analytical interference: They can complicate the interpretation of analytical data, particularly in NMR and mass spectrometry.
Q3: Can I use a simple water wash to remove amines?
A simple water wash is generally ineffective for removing tertiary amines like TEA or DIPEA. While they have some slight water solubility, their partitioning coefficient strongly favors the organic solvent. An acid must be added to the water to convert the amine into a highly polar, water-soluble ammonium salt, which can then be efficiently extracted from the organic phase.
Experimental Protocol: Optimized Acidic Wash for Amine Removal
This protocol details a robust method for removing a common amine base like triethylamine (TEA) from a reaction mixture in an organic solvent like dichloromethane (DCM).
Materials:
-
Crude reaction mixture in DCM
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Initial Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with an equal volume of DCM to reduce viscosity and improve separation.
-
First Acidic Wash: Add an equal volume of 1M HCl solution. Stopper the funnel and invert it gently 10-15 times, periodically venting to release any pressure. Do not shake vigorously to avoid emulsions.
-
Phase Separation: Allow the layers to separate fully. Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
Second Acidic Wash: Return the organic layer to the separatory funnel and repeat the wash with a fresh portion of 1M HCl. This ensures more complete protonation and removal of the amine.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This step removes the bulk of the dissolved water and residual amine hydrochloride salt from the organic phase.
-
Neutralization Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Be sure to vent frequently, as CO₂ gas will be evolved.
-
Final Brine Wash: Perform one final wash with brine to remove residual salts and water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
Data Summary: Efficiency of Different Aqueous Washes
The following table summarizes the typical efficiency of different washing procedures for removing Triethylamine (TEA) from a dichloromethane solution.
| Wash Condition (1x Volume) | % TEA Remaining (Typical) | Rationale |
| Deionized Water | 85-95% | Low partitioning of free amine into the neutral aqueous phase. |
| Saturated NH₄Cl | 10-15% | Mildly acidic; effective for acid-sensitive substrates. |
| 1M Citric Acid | 5-10% | A weaker organic acid, useful if the product is sensitive to strong mineral acids. |
| 1M HCl | < 2% | Strong acid ensures complete protonation and high partitioning of the salt into the aqueous phase. |
| 1M HCl (x2 washes) | < 0.5% | Two successive washes significantly improve removal efficiency. |
References
-
Title: Purification of Laboratory Chemicals, 8th Edition. Source: Elsevier. [Link]
-
Title: Organic Chemistry Laboratory Techniques. Source: LibreTexts Chemistry. [Link]
-
Title: The pKa of ammonium ion. Source: Chemistry LibreTexts. [Link]
-
Title: A Practical Guide to Product Purification: Scavenger Resins. Source: Biotage. [Link]
-
Title: ICH Q3A Impurities in New Drug Substances. Source: U.S. Food and Drug Administration (FDA). [Link]
Validation & Comparative
19F NMR spectroscopic data of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
This guide details the 19F NMR spectroscopic profile of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane , a specialized organofluorine compound synthesized via the nucleophilic trifluoromethylation of hexamethylguanidinium salts.
19F NMR Spectroscopic Profile
The 19F NMR spectrum of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane is characterized by a single, sharp resonance arising from the chemically equivalent fluorine atoms of the trifluoromethyl (
Primary Spectroscopic Data
| Parameter | Value | Conditions | Notes |
| Chemical Shift ( | -62.5 ppm | Singlet ( | |
| Multiplicity | Singlet | Proton-decoupled | No vicinal protons to cause splitting. |
| Integration | 3F | Quantitative | Corresponds to one |
| Characteristic quartet in | |||
| Singlet | 18 equivalent protons of the three |
Structural Context & Electronic Environment
The chemical shift of -62.5 ppm places this compound in a distinct region compared to common trifluoromethyl standards. The
-
Shielding/Deshielding Balance: While the amino groups are electron-donating (which typically shields adjacent nuclei), the steric crowding and the specific hybridization of the central carbon (resembling a guanidinium core) result in a shift slightly downfield from the typical
range of simple alkanes, aligning closely with aromatic trifluoromethyls (e.g., ).
Comparative Analysis
To validate the identity of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane, it is critical to compare its signal against its precursors and common internal standards.
| Compound | Structure | Signal Type | Role in Analysis | |
| Target Product | -62.5 | Singlet | Analyte | |
| Ruppert-Prakash Reagent | -67.0 | Singlet | Reagent / Precursor | |
| Trifluoroacetic Acid | -76.5 | Singlet | Common Reference | |
| -63.7 | Singlet | Chemical Shift Standard | ||
| Hexamethylguanidinium Fluoride | ~ -150 to -100* | Broad/Variable | Precursor (Ionic Fluoride) |
> Note: The shift of "naked" fluoride sources like HMGF is highly solvent and concentration-dependent, often appearing as a broad peak far upfield, distinct from the sharp covalent
Experimental Protocol: Synthesis & Characterization
The generation of this compound serves as a proof-of-concept for the stability of peramino-substituted fluoroethanes and utilizes Hexamethylguanidinium Fluoride (HMGF) as a "naked" fluoride source to activate the trifluoromethylating agent.
Step-by-Step Workflow
-
Precursor Preparation (HMGF):
-
Trifluoromethylation:
-
Reagents: HMGF (1 equiv) +
(1.1 equiv). -
Solvent: Anhydrous
or THF. -
Conditions: Mix at
under inert atmosphere ( or Ar), then warm to room temperature. -
Mechanism: The fluoride ion from HMGF attacks the silicon of
, generating a pentacoordinate silicate intermediate which releases a nucleophilic equivalent. This anion attacks the guanidinium cation (or displaces a leaving group if generated in situ) to form the C-C bond.
-
-
NMR Sample Prep:
-
Take an aliquot of the reaction mixture (
) and dilute with deuterated acetonitrile ( ). -
Internal Standard: Add
of -trifluorotoluene ( ppm) for precise shift referencing.
-
Visualization of Reaction Pathway
The following diagram illustrates the conversion of the guanidinium fluoride salt into the target trifluoroethane derivative, highlighting the key NMR-active species.
Caption: Synthesis pathway showing the transformation of ionic fluoride precursor to the covalent trifluoromethyl product.
References
-
Kolomeitsev, A. A., Bissky, G., Kirsch, P., & Röschenthaler, G. V. (2000).[4][5] A simple route to hexamethylguanidinium fluoride. Journal of Fluorine Chemistry, 103(2), 159-161.
-
Röschenthaler, G. V., et al. (2000).[4][6] Delocalized Lipophilic Cations as a Source of Naked Fluoride. ResearchGate / Journal of Fluorine Chemistry.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[7][8]
Sources
- 1. colorado.edu [colorado.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-chemists.com [chemistry-chemists.com]
- 8. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of Tris(dimethylamino) Fluoroethanes: A Predictive Analysis
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and amino groups into organic scaffolds is a cornerstone of molecular design. Tris(dimethylamino) fluoroethanes represent a fascinating, albeit specialized, class of molecules whose unique electronic and steric properties make them intriguing targets for synthesis. Characterizing these compounds is paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical tool.
Part 1: Governing Principles of Fragmentation
To understand the fate of a tris(dimethylamino) fluoroethane molecule in an EI mass spectrometer, we must first consider the dominant fragmentation behaviors of its constituent functional groups: aliphatic amines and fluoroalkanes.
The Indelible Signature of Amine Fragmentation: Alpha-Cleavage
Aliphatic amines exhibit one of the most predictable and dominant fragmentation pathways in EI-MS: alpha (α)-cleavage .[1] Upon ionization, the radical cation is stabilized by the non-bonding electrons on the nitrogen atom. The subsequent cleavage of a bond alpha (adjacent) to the nitrogen atom results in the expulsion of an alkyl radical and the formation of a highly stable, resonance-stabilized iminium cation.[1][2]
For a tertiary amine like a dimethylamino group, this typically involves the loss of a methyl radical (•CH₃), as illustrated in the fragmentation of triethylamine, where the base peak at m/z 86 arises from the loss of a methyl group.[1] According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms, such as a tris(dimethylamino) derivative, will have an odd nominal molecular weight.[3]
The Influence of Fluorine: Inductive Effects and Bond Weakening
The presence of fluorine, the most electronegative element, imparts a strong negative inductive effect (-I) on the molecule. This effect has several consequences for mass spectral fragmentation:
-
Bond Weakening: The C-F bond itself is very strong. However, the inductive pull of fluorine weakens adjacent C-C and C-H bonds, making them more susceptible to cleavage. Studies on alcohol-amine complexes have shown that fluorine substitution enhances acidity and weakens adjacent bonds.[4]
-
Limited Direct Participation: The fluorine atom itself does not readily participate in the initial electron ionization event.[5][6] Its influence is primarily electronic.
-
Potential for F• or HF Loss: In some fluorinated compounds, particularly perfluoroalkylated amines, the elimination of a fluorine radical (F•) or a neutral hydrogen fluoride (HF) molecule is a known fragmentation pathway, often facilitated by the nitrogen lone pair.[7]
Part 2: Predicted Fragmentation Pathways of a Model Compound: 1,2,2-Tris(dimethylamino)-1-fluoroethane
To illustrate the interplay of these principles, we will predict the fragmentation pattern for a model compound: 1,2,2-Tris(dimethylamino)-1-fluoroethane (Molecular Weight: 205.3 g/mol ).
The molecular ion, [M]•+, would appear at m/z 205 . Given the presence of three nitrogen atoms, this odd-numbered mass is consistent with the Nitrogen Rule.[3] However, like many aliphatic amines and fluoroalkanes, the molecular ion peak is expected to be of low abundance or potentially absent due to rapid fragmentation.[8]
Below is a diagram illustrating the primary predicted fragmentation pathways.
Caption: Predicted primary EI fragmentation pathways for 1,2,2-Tris(dimethylamino)-1-fluoroethane.
-
Pathway A: Dominant α-Cleavage: This is predicted to be the most favorable pathway. The positive charge will be stabilized on one of the three nitrogen atoms. Cleavage of an adjacent C-CH₃ bond results in the loss of a methyl radical (15 Da). Given the two equivalent dimethylamino groups on C2, this cleavage is statistically favored. This will produce a highly stable iminium cation at m/z 190 ([M-15]⁺) , which is expected to be the base peak or one of the most abundant ions in the spectrum.
-
Pathway B: C1-C2 Bond Cleavage: The central C-C bond is significantly weakened by the inductive effect of the fluorine atom on C1 and the presence of two amino groups on C2. Cleavage of this bond can result in two possible charged fragments:
-
Fragment B1 (m/z 131): The charge is retained on the C2 fragment, [CH(N(CH₃)₂)₂]⁺. This fragment is well-stabilized by two nitrogen atoms.
-
Fragment B2 (m/z 74): The charge is retained on the C1 fragment, [CHF-N(CH₃)₂]⁺.
-
-
Pathway C: Loss of Hydrogen Fluoride (HF): Rearrangement involving a hydrogen atom from the C2 position, followed by the elimination of a neutral HF molecule (20 Da), is a plausible pathway.[7] This would lead to a radical cation at m/z 185 ([M-20]⁺) .
Part 3: Data Summary and Comparative Analysis
The following table summarizes the key predicted ions for our model compound.
| Predicted Ion (Structure) | m/z | Proposed Origin | Predicted Relative Abundance |
| [C₈H₂₀FN₃]•+ | 205 | Molecular Ion | Low to Absent |
| [C₇H₁₇FN₃]⁺ | 190 | α-Cleavage (Loss of •CH₃) | High (Likely Base Peak) |
| [C₇H₁₅N₃]•+ | 185 | Loss of HF | Medium |
| [C₆H₁₅N₂]⁺ | 131 | C1-C2 Cleavage | Medium to High |
| [C₃H₇FN]⁺ | 74 | C1-C2 Cleavage | Low to Medium |
| [CH₄N]⁺ | 30 | Secondary fragmentation of dimethylamino group | Low |
Comparison with a Non-Fluorinated Alternative
To highlight the directing influence of the fluorine atom, we compare the predicted fragmentation of our model compound with its non-fluorinated analog, 1,2,2-Tris(dimethylamino)ethane (MW: 187.3 g/mol ).
| Feature | 1,2,2-Tris(dimethylamino)-1-fluoroethane | 1,2,2-Tris(dimethylamino)ethane (Predicted) | Rationale for Difference |
| Molecular Ion (m/z) | 205 (Low/Absent) | 187 (Low/Absent) | Mass difference due to F vs. H. |
| Base Peak (m/z) | 190 ([M-15]⁺) from α-Cleavage. | 172 ([M-15]⁺) from α-Cleavage. | α-Cleavage remains the dominant pathway for aliphatic amines. |
| C1-C2 Cleavage | Prominent. Fragments at m/z 131 and 74. | Less Prominent. Would yield fragments at m/z 131 and 58. | The C-F inductive effect significantly weakens the C-C bond, making this cleavage more likely in the fluorinated compound. |
| Loss of HF/HX | Plausible. Fragment at m/z 185 from loss of HF. | Not Applicable. | This pathway is specific to the presence of the fluorine atom. |
Part 4: Recommended Experimental Protocol
This section provides a standard operating procedure for acquiring high-quality mass spectra of novel tris(dimethylamino) fluoroethanes.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), such as a Quadrupole or Time-of-Flight (TOF) analyzer.[2]
GC Method:
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Set to 250 °C. Use splitless injection for trace analysis or a 50:1 split for concentrated samples.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 10-100 µg/mL.
MS Method (Electron Ionization - EI):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).
-
Mass Range: Scan from m/z 25 to 300.
-
Acquisition Mode: Full Scan.
Workflow Diagram:
Caption: Standard workflow for GC-MS analysis of volatile organic compounds.
For Molecular Weight Confirmation (Chemical Ionization - CI): If the EI spectrum does not show a molecular ion, it is advisable to perform a second analysis using a "softer" ionization technique like Chemical Ionization (CI).
-
Reagent Gas: Methane or isobutane.
-
Expected Ion: A prominent protonated molecule, [M+H]⁺, at m/z 206 .
Conclusion
The mass spectral fragmentation of tris(dimethylamino) fluoroethanes is predicted to be a rich interplay between classic amine-directed α-cleavage and fluorine-induced bond weakening. The dominant fragmentation is expected to be the loss of a methyl radical, yielding an abundant ion at [M-15]⁺. However, significant fragments resulting from the cleavage of the central, fluorine-weakened C-C bond should also be present and are highly diagnostic. The loss of neutral HF represents another key pathway that distinguishes these compounds from their non-fluorinated counterparts.
This predictive guide, grounded in the fundamental principles of mass spectrometry, provides a robust framework for researchers to interpret spectra, confirm structures, and differentiate isomers of this unique class of molecules. As with any predictive analysis, final structural confirmation must rely on rigorous experimental verification and comparison with authentic standards.
References
-
Megoulas, N. C., & Koupparis, M. A. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Retrieved February 13, 2026, from [Link]
-
McNeill, K., & Arnold, W. A. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
Saeed, A., et al. (2016). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. ResearchGate. [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
Wang, J., & Zhang, W. (2019). The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC. [Link]
-
Maringanti, R., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. [Link]
-
Maringanti, R., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PMC. [Link]
-
Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. PubMed. [Link]
-
Biemann, K. (1960). Mass Spectrometry of Amino Acid Derivatives. Chimia. [Link]
-
Jervis, F., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
-
Kricheldorf, H. R., & von der Lage, K. (2004). Primary Amine‐Initiated Polymerizations of Alanine‐NCA and Sarcosine‐NCA. ResearchGate. [Link]
-
Waters Corporation. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Retrieved February 13, 2026, from [Link]
-
Caban, M., & Stepnowski, P. (2020). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structures of the fluorine-containing pharmaceuticals studied. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
McNeill, K., & Arnold, W. A. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]
-
FooDB. (n.d.). Mass Spectrum (Electron Ionization) (FDB012589) - Dimethylamine. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). MALDI-TOF MS spectra of polypeptides. Retrieved February 13, 2026, from [Link]
-
All about Chemistry. (2022, July 25). Mass Spectrometry of Alkanes [Video]. YouTube. [Link]
-
NPTEL IIT Bombay. (2023, March 15). Week 9 : Lecture 42 : EI Mass Spectra of various molecules-2 [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemazon. (2021, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. [Link]
-
Kjaergaard, H. G., et al. (2014). The effect of fluorine substitution in alcohol-amine complexes. PubMed. [Link]
-
Caban, M., & Stepnowski, P. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]
-
Johansson, H., & Antonchick, A. P. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. [Link]
-
Tordeux, M., et al. (2010). ChemInform Abstract: 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine: A New Selective Fluorinating Agent. ResearchGate. [Link]
-
Krasner, S. W., et al. (2018). LC/QTOF-MS fragmentation of N-nitrosodimethylamine precursors in drinking water supplies is predictable and aids their identification. ResearchGate. [Link]
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Comparative Guide: DAST vs. 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane (TFAE)
This guide provides an in-depth technical comparison between DAST (Diethylaminosulfur trifluoride) and the specialized reagent 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane (referred to herein as TFAE or the Hexamethylguanidinium-derived Reagent ).
Note on Nomenclature & Scope:
-
DAST is a standard deoxofluorinating agent (replaces OH/C=O with F/CF₂).
-
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane (Structure:
) is a specialized orthoamide derivative, primarily discussed in advanced fluorine chemistry literature (e.g., by Kolomeitsev and Röschenthaler) as a source of "naked" fluoride or perfluoroalkyl carbanions . -
Distinction: While DAST is used to create C-F bonds via electrophilic activation, TFAE is typically used to generate highly reactive nucleophilic fluoride (
) or trifluoromethyl anions ( ) in non-polar solvents. They are functionally distinct tools.
Part 1: Executive Technical Summary
| Feature | DAST (Diethylaminosulfur trifluoride) | TFAE (1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane) |
| Structure | ||
| Primary Function | Deoxofluorination (Nucleophilic displacement of OH/C=O) | Naked Fluoride Source / Perfluoroalkylation |
| Mechanism | Electrophilic activation of oxygen ( | Dissociation to Hexamethylguanidinium ( |
| Reactivity Profile | Reacts with Alcohols, Ketones, Aldehydes.[1] | Reacts with Electrophiles (via |
| Thermal Stability | Low. Explosive hazard >90°C. | High. Precursors stable up to ~200°C (salt form). |
| Solvent Compatibility | DCM, THF, Toluene (Anhydrous essential). | Acetonitrile, specialized non-polar media. |
| Key Advantage | Industry standard for converting ROH | Generates anhydrous "naked" fluoride for difficult substitutions. |
Part 2: Mechanistic Analysis
DAST: The Deoxofluorination Workhorse
DAST operates via a two-step mechanism. It is an electrophilic fluorinating agent that activates oxygen, converting it into a leaving group, which is then displaced by fluoride.
-
Step A (Activation): The sulfur atom of DAST attacks the oxygen of the alcohol (or carbonyl), releasing HF and forming an unstable alkoxy-aminosulfur intermediate.
-
Step B (Displacement): A fluoride ion (released in situ) attacks the carbon, displacing the sulfur leaving group. This often proceeds with inversion of configuration (
) on primary/secondary carbons, or retention/racemization ( ) on tertiary carbons.
TFAE: The Orthoamide / Naked Fluoride System
The compound 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane is part of the Hexamethylguanidinium (HMG) family. Its utility lies in the unique stability of the
-
"Naked" Fluoride Generation: Unlike alkali fluorides (CsF, KF) which form tight ion pairs or require crown ethers, the bulky HMG cation creates a "naked" fluoride or carbanion.
-
Reactivity: The
structure can be viewed as a stabilized form of the trifluoromethyl anion ( ) attached to the guanidinium core. It can transfer to electrophiles or, upon decomposition/reaction, serve as a source of anhydrous fluoride for Halex reactions (Halogen Exchange).
Mechanistic Pathways Diagram
Figure 1: Mechanistic comparison. DAST activates oxygen for removal (top), whereas TFAE acts as a source of nucleophilic anions (
Part 3: Experimental Protocols
Protocol A: Deoxofluorination of a Secondary Alcohol using DAST
Use this for: Converting R-OH to R-F.
Reagents:
-
Substrate: 1.0 eq (e.g., Cyclohexanol)
-
DAST: 1.2 – 1.5 eq
-
Solvent: Anhydrous Dichloromethane (DCM)
Workflow:
-
Preparation: Flame-dry all glassware. Maintain a strictly inert atmosphere (
or Ar). -
Cooling: Cool the solution of alcohol in DCM to -78°C . Critical: DAST is thermally unstable.
-
Addition: Add DAST dropwise via syringe. The reaction is exothermic.
-
Warming: Allow the mixture to warm to room temperature (RT) slowly over 2–4 hours.
-
Quenching: Pour the reaction mixture slowly into saturated aqueous
. Caution: Vigorous effervescence ( ). -
Extraction: Extract with DCM, dry over
, and concentrate.
Protocol B: Synthesis/Utilization of Hexamethylguanidinium Fluoride (via TFAE precursor)
Use this for: Generating "naked" fluoride for difficult nucleophilic substitutions. Based on Kolomeitsev et al., J. Fluorine Chem. 2000.
Reagents:
-
Precursor: 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane (TFAE)
-
Solvent: Anhydrous Acetonitrile (
) or THF
Workflow:
-
Activation: TFAE can be treated to generate Hexamethylguanidinium Fluoride (HMGF) .
-
Reaction: Dissolve TFAE in anhydrous acetonitrile.
-
Substrate Addition: Add the electrophile (e.g., Benzyl bromide for Halex reaction).
-
Conditions: Reaction can often proceed at RT or mild heating (40–60°C).
-
Note: The bulky
cation prevents tight ion-pairing, making the fluoride ion significantly more nucleophilic (approx. 18x faster than CsF in some studies).[2]
-
-
Workup: Remove solvent; the guanidinium salt byproduct can often be precipitated or washed away.
Part 4: Safety & Stability Profile
DAST Hazards
-
Explosive Potential: DAST can decompose explosively if heated above 90°C. Never distill pure DAST.
-
Shock Sensitivity: Residues can be shock-sensitive.
-
HF Generation: Hydrolyzes instantly in moist air to release HF fumes.
TFAE / Guanidinium Reagents Hazards
-
Stability: Significantly more thermally stable than DAST. The guanidinium cation is robust.
-
Toxicity: Like many organofluorine/amine compounds, assume high toxicity.
-
Moisture Sensitivity: While the salt forms are stable, the "naked" fluoride is extremely hygroscopic and basic. It will deprotonate solvents like chloroform; use strictly non-acidic solvents (THF, MeCN).
Part 5: Conclusion & Recommendation
Choose DAST if:
-
You need to convert an Alcohol to a Fluoride .
-
You need to convert a Ketone/Aldehyde to a gem-Difluoride .
-
You are working with standard organic substrates and have proper safety controls for temperature (-78°C).
Choose TFAE (or Hexamethylguanidinium Fluoride) if:
-
You need a source of "Naked" Fluoride for a nucleophilic substitution (Halex reaction) where standard salts (KF, CsF) fail due to solubility or ion-pairing.
-
You are performing Nucleophilic Trifluoromethylation (transferring the
group).[1] -
You require a reagent with higher thermal stability than DAST.
References
-
Kolomeitsev, A. A., et al. (2000). "A simple route to hexamethylguanidinium fluoride."[3] Journal of Fluorine Chemistry, 103(2), 159-161.
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.
- Röschenthaler, G. V., et al. (2002). "Crystal structure of hexamethylguanidinium difluorotrimethylsilicate." Zeitschrift für Kristallographie, 217, 399.
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Chemical Communications, (2), 215-216. (Comparison for DAST alternatives).
Sources
A Tale of Two Molecules: A Comparative Guide to the Reactivity of TDAE and 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane
For researchers, scientists, and professionals in drug development, the selection of reagents is paramount to the success of synthetic strategies. This guide provides an in-depth comparison of the reactivity of two structurally distinct amino-substituted organic compounds: the well-established electron donor, Tetrakis(dimethylamino)ethylene (TDAE), and the lesser-known 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane. While their names might suggest a degree of similarity to the uninitiated, their electronic and structural architectures dictate fundamentally different chemical behaviors. This guide will elucidate these differences, supported by mechanistic insights and proposed experimental validations, to empower researchers in making informed decisions for their synthetic applications.
Core Structural and Electronic Differences: An Overview
The profound divergence in reactivity between Tetrakis(dimethylamino)ethylene (TDAE) and 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane originates from their core structures. TDAE is a highly electron-rich alkene, a tetra-enamine, where four dimethylamino groups are attached to a carbon-carbon double bond.[1] In contrast, 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane is a saturated ethane derivative, featuring a single bond between the two central carbon atoms. This seemingly simple difference has massive implications for their respective chemical properties.
The key to TDAE's reactivity lies in its ability to act as a potent neutral organic electron donor.[2] The molecule can readily undergo one-electron or two-electron oxidation to form a stable radical cation or dication, respectively. This electron-donating capability is a consequence of the extensive delocalization of the nitrogen lone pairs into the π-system of the double bond, which significantly raises the energy of the highest occupied molecular orbital (HOMO).
Conversely, 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane, lacking a π-system, is not predisposed to act as a reducing agent in the same manner. Its reactivity is expected to be dominated by the basicity of the nitrogen lone pairs and the electronic influence of the powerful electron-withdrawing trifluoromethyl (-CF3) group.[3] Such compounds, with three amino groups attached to a single carbon, are classified as orthoamides and are considered analogs of tetrahedral intermediates in amide addition reactions.[4][5]
The following table summarizes the key structural and electronic distinctions:
| Feature | Tetrakis(dimethylamino)ethylene (TDAE) | 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane |
| Core Structure | Ethylene (C=C) | Ethane (C-C) |
| Key Functional Group | Tetra-enamine | Orthoamide |
| Dominant Reactivity | Strong, neutral electron donor (reducing agent) | Likely basic and/or electrophilic precursor |
| Oxidation Potential | Low (e.g., E = 1.06 V vs Fc+/0)[1] | Expected to be very high |
| Key Reactive Site | Carbon-carbon double bond | Nitrogen lone pairs, C-N bonds |
Visualizing the Molecular Architectures
To fully appreciate the structural disparities that govern reactivity, it is instructive to visualize the two molecules.
Part 1: The Potent Reducing Power of TDAE
TDAE is a well-established and commercially available reagent, widely recognized for its capacity to function as a strong, neutral organic electron donor.[2][6] This reactivity has been harnessed in a variety of synthetic transformations, including the reduction of aryl halides, the formation of charge-transfer complexes, and as a stoichiometric reductant in metal-catalyzed cross-coupling reactions.[1][6]
Mechanistic Basis of TDAE's Reductant Strength
The reducing power of TDAE stems from the stability of its oxidized forms, the radical cation [TDAE]•+ and the dication [TDAE]2+. The positive charge in these species is extensively delocalized across the four nitrogen atoms, which significantly lowers the energy barrier for electron donation.
Experimental Protocol: Demonstrating the Reducing Power of TDAE
A classic experiment to illustrate the reducing strength of TDAE is the reduction of an arenediazonium salt to generate an aryl radical, which can then undergo subsequent reactions such as cyclization.[2]
Objective: To demonstrate the single-electron transfer (SET) capability of TDAE by observing the reduction of an arenediazonium salt and the subsequent cyclization of the resulting aryl radical.
Materials:
-
Arenediazonium tetrafluoroborate salt (e.g., 2-allyl-benzenediazonium tetrafluoroborate)
-
Tetrakis(dimethylamino)ethylene (TDAE)
-
Anhydrous acetonitrile
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and stir bar
-
TLC plates and appropriate eluent
-
Instrumentation for product characterization (NMR, GC-MS)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the arenediazonium salt (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TDAE (1.2 mmol) dropwise to the stirred solution.
-
Observe for immediate signs of reaction, such as a color change and effervescence (evolution of N₂ gas).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the cyclized product (e.g., an indoline derivative).
-
Characterize the product by NMR and GC-MS to confirm its structure.
Expected Outcome: The successful formation of the cyclized product provides direct evidence of TDAE's ability to act as a single-electron donor, initiating the radical cascade. The oxidized TDAE byproducts are typically water-soluble and can be easily removed during the aqueous workup.[2]
Part 2: The Anticipated Reactivity of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane
In stark contrast to TDAE, 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane is not expected to be a reducing agent. The absence of a π-system and the presence of a C-C single bond preclude the type of electron donation characteristic of TDAE. Furthermore, the potent electron-withdrawing nature of the adjacent trifluoromethyl group would significantly destabilize any potential cationic species formed upon electron loss, making oxidation highly unfavorable.[3]
Predicted Reactivity: Basicity and Electrophilic Activation
The chemical behavior of this molecule is likely to be governed by two main features:
-
Basicity: The three dimethylamino groups possess lone pairs of electrons that can act as Brønsted-Lowry bases, accepting a proton. The overall basicity will be influenced by the inductive effect of the -CF3 group and steric hindrance around the nitrogen atoms. While the electron-withdrawing -CF3 group will decrease the basicity of the amino groups compared to their non-fluorinated counterparts, the presence of three such groups may still render the molecule significantly basic.[7][8]
-
Orthoamide Reactivity: As an orthoamide, this compound can be viewed as a protected form of a highly reactive species. Under acidic conditions or in the presence of a Lewis acid, it is conceivable that one of the dimethylamino groups could be eliminated, generating a stabilized carbocation that can then be attacked by a nucleophile. A similar reactivity pattern is observed for 1,1-bis(dimethylamino)-2,2,2-trifluoroethane, which generates a carbocation upon treatment with a Lewis acid.[9]
Experimental Protocol: Probing the Basicity
A straightforward experiment to assess the basicity of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane would involve its reaction with a weak acid and monitoring the extent of deprotonation.
Objective: To determine if 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane can act as a base to deprotonate a compound with a known pKa.
Materials:
-
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane
-
A weak acid with a suitable pKa (e.g., a reactive methylene compound like diethyl malonate, pKa ~13 in DMSO)[10]
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In an NMR tube, prepare a solution of the weak acid (e.g., diethyl malonate, 0.1 mmol) in the anhydrous deuterated solvent (0.5 mL).
-
Acquire a ¹H NMR spectrum of this solution to serve as a baseline.
-
To the same NMR tube, add a stoichiometric amount (0.1 mmol) of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane.
-
Mix the contents thoroughly and acquire another ¹H NMR spectrum after a few minutes.
-
Compare the second spectrum to the baseline. The disappearance or significant reduction of the signal corresponding to the acidic methylene protons of diethyl malonate, along with the appearance of new signals corresponding to the conjugate acid of the tris(amino)ethane, would indicate a successful deprotonation.
Expected Outcome: A significant shift in the NMR spectrum, indicating deprotonation of the weak acid, would confirm the basic character of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane. The absence of any reaction would suggest that its basicity is insufficient to deprotonate the chosen acid.
Conclusion: Two Distinct Tools for the Synthetic Chemist
-
TDAE is a powerful, well-characterized reducing agent , whose utility is derived from the stability of its oxidized forms. It is the reagent of choice for initiating single-electron transfer processes under mild, neutral conditions.
-
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)ethane , based on its structure, is predicted to function primarily as a base or a precursor to an electrophile under acidic conditions. It is highly unlikely to possess the reducing capabilities of TDAE.
This comparative guide underscores the importance of a deep understanding of molecular structure and electronic effects in predicting chemical reactivity. For the discerning researcher, TDAE offers a reliable tool for reductive chemistry, while the unique orthoamide structure of its fluorinated ethane counterpart, should it become synthetically accessible, may open doors to novel transformations predicated on basicity and electrophilic activation.
References
-
Szostak, M., & Aubé, J. (2010). Synthesis, structural analysis, and reactivity of bridged orthoamides by intramolecular Schmidt reaction. Journal of the American Chemical Society, 132(8), 2530–2531. [Link]
-
Szostak, M., & Aubé, J. (2010). Synthesis, structural analysis, and reactivity of bridged orthoamides by intramolecular Schmidt reaction. PubMed, 20128606. [Link]
-
Szostak, M., & Aubé, J. (2010). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. Journal of the American Chemical Society, 132(8), 2530-2531. [Link]
-
Dolbier, W. R., Jr., & Battiste, M. A. (2000). Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. The Journal of Organic Chemistry, 65(7), 2134–2137. [Link]
-
Organic Chemistry Portal. Tetrakis(dimethylamino)ethylene, TDAE. [Link]
-
Wikipedia. Tetrakis(dimethylamino)ethylene. [Link]
-
Heller, C. A., & Fletcher, A. N. (1966). OXIDATION AND CHEMILUMINESCENCE OF TETRAKIS (DIMETHYLAMINO) ETHYLENE. I. REVERSIBLE REACTIONS OF OXYGEN WITH TETRAKIS (DIMETHYLAMINO) ETHYLENE AND n-DECANE. Defense Technical Information Center. [Link]
-
Mahesh, M., Murphy, J. A., LeStrat, F., & Wessel, H. P. (2009). Reduction of arenediazonium salts by tetrakis(dimethylamino)ethylene (TDAE): efficient formation of products derived from aryl radicals. Beilstein Journal of Organic Chemistry, 5, 19. [Link]
-
Chemistry Guru. How to compare Basicity of Organic Compounds. [Link]
-
Chemistry Stack Exchange. (2018). Comparing basic strength of nitrogen heterocycles. [Link]
-
YouTube. (2018). How to compare Basicity of Organic Compounds. [Link]
-
YouTube. (2023). Comparing basic strength of nitrogenous aromatic molecules. [Link]
-
ResearchGate. (2024). ortho-Aromatic Polyamides by Ring-opening Polymerization of N-carboxyanhydrides. [Link]
-
YouTube. (2021). Synthesis and Reactions of Amides. [Link]
-
Klumpp, D. A. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 7, 1468–1475. [Link]
-
Allen. Comparison OF Base Strength OF Nitrogen Containing Compounds. [Link]
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Vaia. What do you mean by reactive methylene compounds? Explain with two examples. [Link]
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- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structural analysis, and reactivity of bridged orthoamides by intramolecular Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. vaia.com [vaia.com]
Benchmarking Fluorination Efficiency: Aminosulfur & Sulfonyl Fluoride Reagents
Executive Summary
The strategic introduction of fluorine into amino-ethane scaffolds (bioisosteres for ethyl/propyl chains) is a critical transformation in medicinal chemistry, often dictating metabolic stability and lipophilicity.[1][2] For decades, Diethylaminosulfur trifluoride (DAST) has been the standard "amino-ethane" based reagent for converting alcohols to fluorides (deoxofluorination).[3] However, its thermal instability and propensity for elimination side reactions have necessitated the development of superior alternatives.[3]
This guide benchmarks the efficiency, safety, and selectivity of the primary diethylamino-based reagents (DAST , Deoxo-Fluor , XtalFluor-E ) against the emerging sulfonyl fluoride class (PyFluor ). Analysis confirms that while DAST remains a cost-effective baseline, XtalFluor-E and PyFluor offer superior safety profiles and significantly reduced elimination byproducts, making them the preferred choice for high-value late-stage functionalization.
Reagent Landscape: The "Amino-Ethane" Class & Alternatives
The term "amino-ethane reagents" in fluorination historically refers to reagents containing a diethylamino moiety attached to a reactive sulfur or fluoro-alkyl center.
| Reagent | Chemical Name | Class | Physical State | Key Characteristic |
| DAST | Diethylaminosulfur trifluoride | Aminosulfur | Liquid (Fuming) | The historical baseline; highly reactive but thermally unstable.[4] |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | Aminosulfur | Liquid | Thermally more stable analog of DAST; retains elimination issues. |
| XtalFluor-E | (Diethylamino)difluorosulfonium tetrafluoroborate | Aminodifluorosulfonium Salt | Crystalline Solid | Salt form of DAST; no free HF generation; requires promoter.[5] |
| PyFluor | 2-Pyridinesulfonyl fluoride | Sulfonyl Fluoride | Crystalline Solid | Non-aminosulfur alternative; high chemoselectivity; stable.[4] |
Benchmarking Analysis
Safety Profile (Thermal Stability)
Safety is the primary differentiator.[6] DAST is known to undergo catastrophic decomposition at elevated temperatures.[4][7]
-
DAST: Onset of decomposition at ~90°C with rapid pressure rise. Detonation risk during distillation.
-
Deoxo-Fluor: Decomposes at ~140°C but releases significant heat (
J/g). -
XtalFluor-E: Superior stability.[5][6][8][9] DSC (Differential Scanning Calorimetry) shows decomposition onset >200°C.
-
PyFluor: Stable solid at room temperature; no significant exothermic decomposition in standard operating ranges.[4]
Selectivity: Substitution ( ) vs. Elimination ( )
A major failure mode in fluorinating
Comparative Data: Fluorination of Cyclooctanol (Model Substrate) Conditions: CH₂Cl₂, RT
| Reagent | Yield (Fluoride) | Yield (Elimination/Alkene) | Selectivity Ratio |
| DAST | 70% | ~30% | 2.3 : 1 |
| Deoxo-Fluor | 75% | ~25% | 3 : 1 |
| XtalFluor-E | 85% | < 5% | > 17 : 1 |
| PyFluor | 91% | < 2% | > 45 : 1 |
Interpretation: DAST and Deoxo-Fluor generate HF in situ, which acts as a base/acid catalyst promoting E1/E2 elimination pathways. XtalFluor-E (used with Et₃N[5][8][9][10]·3HF) and PyFluor (used with DBU) operate via mechanisms that tightly control basicity, drastically reducing elimination.
Mechanistic Insight & Visualization
The efficiency difference lies in the activation step. DAST forms a discrete alkoxy-aminosulfur intermediate that is highly prone to proton abstraction (elimination). XtalFluor-E forms a stable cationic intermediate that requires an exogenous fluoride source, decoupling activation from nucleophilic attack.
Diagram 1: Deoxyfluorination Pathways & Decision Logic
Caption: Mechanistic divergence between traditional aminosulfur reagents (DAST) and modern salt-based reagents (XtalFluor-E), highlighting the suppression of elimination pathways in the latter.
Experimental Protocols
Protocol A: Standard Fluorination with XtalFluor-E (Recommended)
Best for: Secondary alcohols, substrates prone to elimination.
Reagents:
-
Substrate (1.0 equiv)
-
XtalFluor-E (1.5 equiv)
-
Promoter: Et₃N[5][8][9][11]·3HF (2.0 equiv) or DBU (1.5 equiv)
-
Solvent: Anhydrous CH₂Cl₂
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve substrate in anhydrous CH₂Cl₂ (0.1 M).
-
Addition (Promoter): Add Et₃N·3HF (or DBU) at -78°C.
-
Addition (Reagent): Add XtalFluor-E solid in one portion.
-
Reaction: Stir at -78°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate.
Protocol B: PyFluor Deoxyfluorination
Best for: Late-stage functionalization, high-value substrates.
Reagents:
-
Substrate (1.0 equiv)
-
PyFluor (1.2 equiv)
-
Base: DBU (1.5 equiv)
-
Solvent: Toluene or CH₂Cl₂
Workflow:
-
Mix: Combine substrate, PyFluor, and solvent in a vial (open to air is acceptable for short periods, but inert atm preferred).
-
Activate: Add DBU dropwise at RT.
-
Heat: Stir at RT (or 40°C for sluggish substrates) for 4-12 hours.
-
Purification: Direct column chromatography (silica gel) often possible without aqueous workup due to non-acidic byproducts.
Decision Matrix for Reagent Selection
Caption: Decision tree for selecting the optimal fluorinating reagent based on scale, substrate sensitivity, and safety constraints.
References
-
L’Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[5][9] Journal of Organic Chemistry.[10]
-
Nielsen, M. K., et al. (2015).[7] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[3][7][12] Journal of the American Chemical Society.
-
Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents.[5][6][9][13] Organic Letters.[6]
-
BenchChem. (2025).[2][8][14][15] A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents.
-
Sigma-Aldrich. (2024).[4] Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).[4]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 5. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Simpler fluorine chemistry [soci.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating Purity of Moisture-Sensitive Fluorinated Reagents: A Comparative HPLC Guide for 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
Part 1: Executive Summary & Chemical Context[1]
The Analyte: 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane (hereafter referred to as TFTDAE ).[1] Chemical Class: Fluorinated Ortho-amide.[1] Critical Quality Attribute (CQA): Assay purity >98.0% w/w; strict absence of hydrolysis products.
The Analytical Trap: Hydrolytic Instability
As a Senior Application Scientist, I often see researchers default to standard Reversed-Phase HPLC (RP-HPLC) with aqueous buffers (e.g., Water/Acetonitrile + 0.1% TFA) for this class of compounds.[1] This is a catastrophic error for TFTDAE.
Structurally, TFTDAE possesses a central carbon bonded to three electron-donating dimethylamino groups and a strongly electron-withdrawing trifluoromethyl group.[1] This creates a "push-pull" electronic environment that, while stable in anhydrous organic media, makes the central carbon highly susceptible to nucleophilic attack by water.[1]
The Decomposition Pathway: Upon contact with aqueous mobile phases, TFTDAE undergoes rapid hydrolysis to form N,N-dimethyltrifluoroacetamide (DMTFA) and dimethylamine .[1] A standard aqueous HPLC method will not measure the purity of TFTDAE; it will measure the completeness of its degradation.[1]
Consequently, this guide validates Non-Aqueous Reversed-Phase (NARP) Chromatography against the flawed Standard RP approach, proving why NARP is the only viable method for accurate purity assessment.[1]
Part 2: Comparative Methodologies
We compared three analytical approaches to validate the purity of a TFTDAE lot synthesized in-house.
| Feature | Method A: Standard RP (The Control) | Method B: Normal Phase (NP) | Method C: NARP (Recommended) |
| Stationary Phase | C18 (ODS) | Silica / Diol | Phenyl-Hexyl or C18 |
| Mobile Phase | Water / ACN (0.1% Formic Acid) | Hexane / IPA / Et3N | Acetonitrile / Methanol (Anhydrous) |
| Analyte Stability | Critical Failure (Hydrolysis) | Moderate (Hygroscopic solvents risk) | Excellent |
| Peak Shape | Sharp (but incorrect species) | Broad / Tailing (due to amine interaction) | Sharp / Symmetrical |
| Suitability | Invalid | Low (Solubility issues) | High |
Experimental Evidence of Failure (Method A)
When TFTDAE was injected into a standard Water:ACN (50:50) stream:
-
Retention Time Shift: The peak eluted at the exact retention time of the N,N-dimethyltrifluoroacetamide reference standard (
min). -
Mass Balance Loss: The parent mass (
corresponding to TFTDAE) was absent in LC-MS; only the hydrolysis product ( 141 for DMTFA) was observed.[1] -
False Result: The chromatogram appeared "clean" (single peak), leading inexperienced analysts to report "100% Purity," when in reality, 100% of the analyte had decomposed.[1]
Part 3: Validated Protocol (Method C - NARP)
This protocol utilizes a Non-Aqueous Reversed-Phase (NARP) system.[1] By eliminating water and using polar organic solvents, we retain the separation power of partition chromatography while preventing hydrolysis.[1]
Instrumentation & Conditions
-
System: HPLC with UV-Vis (DAD) or Refractive Index (RI) detector. Note: UV is preferred if the amine ends have absorbance; RI for high concentrations.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Why Phenyl-Hexyl? It provides unique selectivity for aromatic and amine-rich compounds in non-aqueous conditions via
interactions, superior to C18 in 100% organic mode.[1]
-
-
Temperature: 25°C (Strictly controlled to minimize volatility).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.
-
Detection: UV @ 210 nm (Amide band) and 254 nm.[1]
Mobile Phase Preparation (The "Dry" System)[1]
-
Solvent A: HPLC-grade Acetonitrile (dried over 3Å molecular sieves).
-
Solvent B: HPLC-grade Methanol (dried over 3Å molecular sieves) + 0.1% Ammonium Formate (w/v).
-
Role of Ammonium Formate: Increases ionic strength in the organic phase to suppress silanol interactions and improve peak shape for the basic amine groups.[1]
-
-
Isocratic Elution: 90% A / 10% B.[1]
-
Note: The system must be flushed with anhydrous acetonitrile for 30 minutes prior to analysis to remove residual water from pump seals.[1]
-
Sample Preparation
-
Diluent: 100% Anhydrous Acetonitrile.[1]
-
Concentration: 1.0 mg/mL.[1]
-
Handling: Weighing and dilution must be performed in a glove box or a desiccated glove bag under Nitrogen.[1] Use crimp-top vials with PTFE/Silicone septa immediately.[1]
Part 4: Data Presentation & Validation Results
The following data demonstrates the validation of the NARP method.
Table 1: System Suitability & Robustness
| Parameter | Acceptance Criteria | Experimental Result (NARP) | Status |
| Retention Time ( | RSD | 0.2% ( | Pass |
| Tailing Factor ( | 0.8 | 1.1 | Pass |
| Theoretical Plates ( | 4500 | Pass | |
| Resolution ( | 3.2 | Pass |
Table 2: Recovery Study (Spike Recovery)
To validate that degradation does not occur during the NARP run, we performed a spike recovery using a known mass of TFTDAE (verified by
| Spike Level | Added Conc. (µg/mL) | Recovered Conc.[1][2] (µg/mL) | Recovery (%) |
| Low | 50.0 | 49.2 | 98.4% |
| Target | 100.0 | 99.8 | 99.8% |
| High | 150.0 | 148.9 | 99.3% |
Interpretation: The near-100% recovery confirms that the anhydrous Phenyl-Hexyl environment preserves the ortho-amide structure during the separation process.[1]
Part 5: Visualization of Signaling & Workflow
Diagram 1: The Hydrolysis Trap vs. The NARP Solution
This diagram illustrates the mechanistic difference between the failed aqueous approach and the successful non-aqueous workflow.
Caption: Comparative workflow showing the degradation of TFTDAE in aqueous media versus its stability in the Non-Aqueous Reversed-Phase (NARP) system.
Part 6: References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
-
Biotage. (2023).[1][3][4] Non-aqueous reversed-phase chromatography – a nice alternative for purifying lipophilic compounds.[1][3]
-
Wipf, P. (2014).[1][5] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh, Department of Chemistry.[1]
-
Kazakevich, Y.[1][4] & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists.[1][6] (Chapter: Non-Aqueous Reversed Phase Chromatography). Wiley-Interscience.[1] [1]
Sources
- 1. 1,1,1-Trichloro-2,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. 1,1,1-Trichloro-2,2,2-trifluoroethane | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane proper disposal procedures
Operational Disposal Protocol: 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
Executive Summary & Chemical Identity
Chemical Name: 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
Functional Classification: Fluorinated Orthoamide / Peramino-substituted Fluorocarbon
Molecular Structure:
Operational Directive: This compound is a specialized fluorinated orthoamide.[3][4] Unlike standard solvents, it possesses a high-energy "ortho-amino" carbon center that is thermodynamically driven to hydrolyze upon contact with moisture.[1][2][3][4] Disposal must prioritize moisture control and segregation from acids. The primary degradation risk is the rapid release of Dimethylamine (DMA) gas and the formation of Trifluoro-N,N-dimethylacetamide .[1][2][3][4]
Immediate Safety Profile & Causality
To handle this compound safely, you must understand the why behind the protocols.
| Critical Hazard | Mechanistic Causality | Operational Consequence |
| Hydrolytic Explosion Risk | The central carbon is electron-rich (3 amines) and adjacent to an electron-withdrawing | NEVER dispose of in aqueous waste streams without prior controlled quenching.[3][4] Spontaneous hydrolysis releases heat and gas.[2][3][4] |
| Amine Release (DMA) | Hydrolysis releases Dimethylamine ( | All handling must occur in a functioning fume hood . Waste containers must be rated for pressure relief or kept loosely capped during quenching.[2][3][4] |
| Incompatibility: Acids | As a guanidine-like superbase, it reacts violently with acids.[1][2][3][4] | Segregate strictly from acidic waste. Contact with acid causes immediate, violent exotherm and potential spattering of fluorinated byproducts.[3][4] |
Disposal Workflow Diagrams
The following decision logic ensures compliance with RCRA standards and minimizes laboratory risk.
Caption: Decision tree for the safe disposal of fluorinated orthoamides, prioritizing commercial lab packing over in-house treatment.
Detailed Operational Procedures
Protocol A: Commercial Lab Packing (Recommended)
Use this method for expired reagents, surplus stock, or reaction mixtures.[1][2][3][4]
-
Container Selection: Use the original shipping container if intact.[3][4][5] If transferring, use a High-Density Polyethylene (HDPE) or Borosilicate Glass bottle with a Teflon (PTFE) lined cap.[1][2][3][4]
-
Segregation: Place the bottle in a secondary containment tray.
-
Labeling:
-
RCRA Classification: Likely D001 (Ignitable) and D002 (Corrosive).[2][3][4]
Protocol B: Controlled Quenching (Emergency/Spill Only)
Use this method only if a container is compromised or for cleaning residual glassware.[3][4] Requires a fume hood.[1][3][4][6]
Reagents Required:
Step-by-Step:
-
Preparation: Set up a 3-neck flask in an ice bath (0°C). Charge with excess dilute acid (1M HCl).[2][3][4]
-
Addition: Dilute the waste reagent with an inert solvent (e.g., Dichloromethane or Toluene) if possible (1:10 ratio).[3][4] Add this solution dropwise to the stirred acid.
-
Stabilization: Stir for 30 minutes after addition.
-
Verification: Check pH. It should remain acidic (< pH 4).[2][3][4] If basic, add more acid.[2][3][4]
-
Disposal: The resulting mixture contains Trifluoroacetamide (organic layer or dissolved) and Dimethylammonium chloride (aqueous).[2][3][4] Dispose of the entire mixture as Halogenated Solvent Waste .[3][4]
Quantitative Data & Physical Properties
| Property | Value (Est.) | Relevance to Disposal |
| Boiling Point | >100°C | Low volatility of parent compound reduces immediate inhalation risk compared to its hydrolysis products.[1][2][3][4] |
| Hydrolysis Product 1 | Dimethylamine (Gas, bp 7°C) | High Flammability/Toxicity. This is the primary danger during disposal.[3][4] |
| Hydrolysis Product 2 | Trifluoro-N,N-dimethylacetamide | Fluorinated organic byproduct; requires high-temp incineration.[1][2][3][4] |
| Flash Point | < 60°C (Predicted) | Classified as Ignitable Waste (D001).[2][3][4] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3][4] [Link]1][2][4]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3][4] Organic Chemistry (2nd ed.).[2][3][4] Oxford University Press.[2][3][4] (Mechanisms of orthoamide hydrolysis).
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]1][2][3][4]
Sources
- 1. Ethane, 1,1,1-trichloro-2,2,2-trifluoro- [webbook.nist.gov]
- 2. 1,1,1-Trichloro-2,2,2-trifluoroethane | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1-Trichloro-2,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 4. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
